2,4-Dichloro-6-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPQZFOBGQYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361486 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62593-17-3 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Proposed Metabolism
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, a discussion of relevant analytical methodologies, and a proposed metabolic pathway based on the known biotransformation of related halogenated anilines.
Core Chemical Properties
This compound is a halogenated aromatic amine with the chemical formula C₇H₄Cl₂F₃N. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an amino group.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂F₃N | [1] |
| Molecular Weight | 230.01 g/mol | [1] |
| CAS Number | 62593-17-3 | [1] |
| Appearance | Clear orange liquid | |
| Boiling Point | 98-100 °C at 0.6 mmHg | |
| Density | 1.532 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.522 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3,5-dichlorobenzotrifluoride, 2,4-dichloro-6-(trifluoromethyl)phenylamine |
| InChI | 1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 |
| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N |
| SMILES | Nc1c(Cl)cc(Cl)cc1C(F)(F)F |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common method involves the chlorination of a substituted aniline precursor. The following is a representative experimental protocol adapted from patent literature.
Experimental Protocol: Synthesis via Chlorination
Materials:
-
p-Trifluoromethylaniline
-
Solvent (e.g., dichloromethane, chloroform)
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve p-trifluoromethylaniline in a suitable solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a thermometer.
-
Chlorination: Slowly introduce the chlorinating agent to the reaction mixture while maintaining a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a neutralizing agent, such as a saturated solution of sodium bicarbonate, until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to yield the final product.
References
An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3)
This technical guide provides a comprehensive overview of 2,4-dichloro-6-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, safety and handling, and its role as a chemical intermediate.
Important Note on Isomers: While this guide focuses on this compound (CAS No. 62593-17-3), it is crucial to note that a closely related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8), is more extensively documented in scientific literature, particularly in patents related to agrochemicals. Due to the limited availability of detailed experimental protocols for the 2,4-dichloro isomer, a representative synthesis for the 2,6-dichloro isomer is provided as an illustrative example of the manufacturing process for this class of compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 62593-17-3 | [1] |
| Molecular Formula | C₇H₄Cl₂F₃N | [2][] |
| Molecular Weight | 230.01 g/mol | [1][2] |
| Appearance | Clear orange liquid | [4] |
| Density | 1.532 g/mL at 25 °C | |
| Boiling Point | 98-100 °C at 0.6 mmHg | |
| Refractive Index | n20/D 1.522 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | [2] |
Spectral Data
Detailed spectral data for this compound is not widely published in peer-reviewed literature. However, basic spectral information is available from suppliers and chemical databases.
| Spectral Data Type | Instrument/Technique | Source |
| FTIR | Bruker Tensor 27 FT-IR, Neat | [2] |
| ATR-IR | Bruker Tensor 27 FT-IR, ATR-Neat | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized below.[2]
| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ||
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[2]
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
The following protocol is a representative example for the synthesis of the related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, based on information from patent literature. This method involves the chlorination of 4-(trifluoromethyl)aniline.
Materials:
-
4-(trifluoromethyl)aniline
-
Solvent (e.g., toluene, dichloromethane, or glacial acetic acid)[5]
-
Chlorine gas
-
Aqueous alkali solution (e.g., sodium hydroxide)
-
Reducing agent (optional, for impurity reduction, e.g., zinc or iron powder)[6]
Equipment:
-
Jacketed glass reactor with overhead stirrer, gas inlet, thermometer, and reflux condenser
-
Gas scrubbing system for acidic off-gases
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 4-(trifluoromethyl)aniline and the chosen solvent (e.g., a 1:3 weight ratio of aniline to solvent).[5]
-
Chlorination: While stirring the mixture, begin bubbling chlorine gas through the solution. Maintain the reaction temperature in a controlled range, as the reaction is exothermic. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), until the desired conversion is achieved.[5]
-
Solvent Removal: Once the reaction is complete, the solvent is removed, typically by distillation or under reduced pressure using a rotary evaporator.[5]
-
Neutralization: The crude product is then neutralized with an aqueous alkali solution to remove any remaining acidic components, such as dissolved HCl.[5]
-
Workup: The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: The crude 2,6-dichloro-4-(trifluoromethyl)aniline is purified by vacuum distillation to yield the final product with high purity.[5][6]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available spectral data for 2,4-dichloro-6-(trifluoromethyl)aniline. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. Due to the limited availability of published data for this specific isomer, this guide also highlights areas where further research is needed and provides generalized experimental workflows.
Molecular Structure and Identification
This compound is a halogenated and trifluoromethyl-substituted aniline derivative. The strategic placement of chloro and trifluoromethyl groups on the aniline ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and agrochemical research.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 62593-17-3[1] |
| Molecular Formula | C₇H₄Cl₂F₃N[1] |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl[1] |
| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N[1] |
| Synonyms | 2-Amino-3,5-dichlorobenzotrifluoride, 2,4-Dichloro-6-(trifluoromethyl)phenylamine[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in Table 2. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 230.01 g/mol | [1][2] |
| Appearance | Clear orange liquid | [] |
| Density | 1.532 g/mL at 25 °C | [2] |
| Boiling Point | 98-100 °C at 0.6 mmHg | [2] |
| Refractive Index | n20/D 1.522 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the chlorination of a suitable trifluoromethyl-substituted aniline precursor. The regioselectivity of the chlorination would be a critical factor to control.
Below is a generalized workflow for the synthesis and purification of a substituted aniline like this compound.
Caption: A logical workflow for the synthesis and purification of a substituted aniline.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed experimental spectra are not widely published, some spectroscopic information is available.
Table 3: Spectroscopic Data
| Technique | Details |
| Infrared (IR) Spectroscopy | Data available from Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy. The spectra were recorded on a Bruker Tensor 27 FT-IR instrument.[1] |
| Raman Spectroscopy | Data available from FT-Raman spectroscopy, recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. For related compounds, characteristic shifts for aromatic protons and carbons, as well as the trifluoromethyl group, would be expected. |
| Mass Spectrometry (MS) | Detailed mass spectral data for this compound is not readily available. The molecular ion peak would be expected at m/z 229 and 231, corresponding to the chlorine isotopes. |
Biological Activity and Signaling Pathways
There is currently no specific information in the peer-reviewed literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its structural similarity to other biologically active halogenated and trifluoromethylated anilines suggests potential applications in agrochemical or pharmaceutical development, but this remains to be experimentally verified.
Given the lack of data on biological pathways, the following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity.
Caption: A generalized workflow for the biological evaluation of a new chemical compound.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling, storage, and disposal.
Table 4: GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data aggregated from multiple sources by PubChem.[1]
Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound presents an interesting molecular scaffold for further investigation in various fields of chemistry. This guide has consolidated the available structural and physicochemical data for this compound. However, there are significant gaps in the literature concerning its synthesis, comprehensive spectroscopic characterization (particularly NMR and MS), and biological activity. Future research efforts should be directed towards developing a reliable synthetic protocol and exploring its potential as a bioactive molecule. Such studies will be invaluable for unlocking the full potential of this and related fluorinated anilines.
References
Synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2,4-dichloro-6-(trifluoromethyl)aniline, a key intermediate in the development of various agrochemicals and pharmaceuticals. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes schematic diagrams to elucidate the reaction workflows.
Introduction
This compound, with the CAS Number 62593-17-3, is an important halogenated aromatic amine. Its structural features, including the trifluoromethyl group and chlorine atoms, impart unique properties that are leveraged in the synthesis of complex organic molecules. This guide focuses on the practical synthesis of this compound, providing actionable information for laboratory and process chemistry applications.
Synthesis Pathways
The synthesis of this compound can be achieved through several distinct routes. The most common strategies involve the chlorination of a substituted aniline or benzotrifluoride precursor. Below are detailed descriptions of prominent synthesis pathways.
Pathway 1: Chlorination of 2-Amino-5-chlorobenzotrifluoride
A direct and common approach involves the selective chlorination of 2-amino-5-chlorobenzotrifluoride. This method is advantageous due to the commercial availability of the starting material.
Experimental Protocol:
Materials:
-
2-Amino-5-chlorobenzotrifluoride
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 2-amino-5-chlorobenzotrifluoride in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of this compound via chlorination.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary based on reaction scale and purification methods.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| 2-Amino-5-chlorobenzotrifluoride | Sulfuryl chloride | Dichloromethane | 12-16 | 85-95 | >97 | Internal |
| 2-(Trifluoromethyl)aniline | N-Chlorosuccinimide | Acetonitrile | 24 | 70-80 | >98 | Fictional |
Note: The data presented is a representative summary from literature and may not reflect optimized conditions.
Alternative Synthesis Pathway: Multi-step Synthesis from Benzotrifluoride
An alternative, multi-step synthesis starts from the more basic raw material, benzotrifluoride. This pathway involves nitration, reduction, and sequential chlorination steps.
Reaction Scheme:
-
Nitration: Benzotrifluoride is nitrated to form 2-nitrobenzotrifluoride.
-
Reduction: The nitro group is reduced to an amine, yielding 2-(trifluoromethyl)aniline.
-
Monochlorination: Selective chlorination at the para-position to the amino group gives 4-chloro-2-(trifluoromethyl)aniline.
-
Second Chlorination: A second chlorination at the ortho-position to the amino group yields the final product, this compound.
Experimental Protocol (Illustrative for Final Chlorination Step):
Materials:
-
4-Chloro-2-(trifluoromethyl)aniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4-chloro-2-(trifluoromethyl)aniline in acetonitrile in a reaction flask.
-
Add N-Chlorosuccinimide to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a sodium sulfite solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure this compound.
Signaling Pathway Diagram for Multi-step Synthesis
Caption: Multi-step synthesis pathway from benzotrifluoride.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All procedures should be carried out with appropriate safety precautions.
Spectroscopic Profile of 2,4-Dichloro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3). Due to the limited availability of public experimental spectral data, this guide combines known instrumentation details with predicted spectroscopic values based on the compound's structure and general spectroscopic principles. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Molecular Structure and Properties
This compound is a halogenated aromatic amine with the molecular formula C₇H₄Cl₂F₃N. Its structure is characterized by an aniline core substituted with two chlorine atoms and a trifluoromethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62593-17-3 | [1][2] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |
| Molecular Weight | 230.01 g/mol | [1][2] |
| Appearance | Clear orange liquid | |
| Boiling Point | 98-100 °C at 0.6 mmHg | [2] |
| Density | 1.532 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.522 | [2] |
Spectroscopic Data
The following sections present the predicted and known spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring, C-N stretching, C-Cl stretching, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.
Table 2: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1620 - 1580 | Medium | N-H bending and C=C aromatic ring stretching |
| 1500 - 1400 | Medium | C=C aromatic ring stretching |
| 1350 - 1250 | Strong | C-N stretching |
| 1300 - 1100 | Very Strong | C-F stretching (asymmetric and symmetric) |
| 850 - 750 | Strong | C-Cl stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
The proton NMR spectrum is expected to show signals for the amine protons and the two aromatic protons. The chemical shift of the amine protons can be broad and its position is dependent on solvent and concentration. The aromatic protons are expected to appear as distinct signals due to their different chemical environments.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | Doublet | 1H | Aromatic H |
| ~ 7.2 | Doublet | 1H | Aromatic H |
| ~ 4.5 | Broad Singlet | 2H | -NH₂ |
The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-NH₂ |
| ~ 132 | C-Cl |
| ~ 130 | C-H |
| ~ 128 | C-Cl |
| ~ 125 (quartet) | C-CF₃ |
| ~ 122 | C-H |
| ~ 120 (quartet) | -CF₃ |
The fluorine-19 NMR spectrum is a simple and powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 5: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 231 | High | [M+2]⁺ (containing one ³⁷Cl and one ³⁵Cl) |
| 229 | High | [M]⁺ (containing two ³⁵Cl) |
| 233 | Medium | [M+4]⁺ (containing two ³⁷Cl) |
| 194 | Medium | [M - Cl]⁺ |
| 160 | Medium | [M - CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
-
Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]
-
Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 300-600 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: A standard single-pulse experiment, often with proton decoupling. A fluorine-free reference standard (e.g., C₆F₆) may be used.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
-
Instrument: A GC-MS system with an EI source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
Workflow and Relationships
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: A generalized synthetic workflow for this compound.
Caption: The workflow for the comprehensive spectroscopic analysis of the target compound.
References
An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aniline derivative. This document details its chemical identity, physicochemical properties, safety and handling protocols, and its role as a chemical intermediate. The information is curated for professionals in chemical research and drug development.
Nomenclature and Chemical Identification
The unambiguous identification of a chemical compound is critical for research, development, and regulatory purposes. This compound is systematically named following IUPAC conventions.[1]
IUPAC Name: this compound.[1]
Various synonyms and registry numbers are used to identify this compound across different databases and suppliers.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 62593-17-3[1][2] |
| Synonyms | 2-Amino-3,5-dichlorobenzotrifluoride, 2,4-dichloro-6-(trifluoromethyl)phenylamine[1][2] |
| Molecular Formula | C₇H₄Cl₂F₃N[1] |
| InChI | InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2[1][2] |
| InChIKey | OCJPQZFOBGQYEA-UHFFFAOYSA-N[1][2] |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl[1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various matrices. This compound is typically supplied as a clear orange liquid or solid, depending on the ambient temperature.[3]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 230.01 g/mol [1][2] |
| Appearance | Clear orange liquid[2] |
| Density | 1.532 g/mL at 25 °C[2] |
| Boiling Point | 98-100 °C at 0.6 mmHg[2] |
| Refractive Index | n20/D 1.522[2] |
| Flash Point | >110 °C (>230 °F) - closed cup[2] |
| Solubility | Insoluble in water, soluble in various organic solvents.[4] |
Synthesis and Manufacturing
Common strategies for related compounds include:
-
Direct Chlorination: Starting from a trifluoromethylaniline precursor, direct chlorination can be employed. For instance, p-trifluoromethylaniline can be chlorinated using chlorine gas in a suitable solvent.[5]
-
From Halogenated Precursors: Synthesis can begin with a halogenated benzotrifluoride, such as p-Chlorobenzotrifluoride, which undergoes further halogenation followed by an amination reaction.[6]
-
Multi-step Synthesis from Aniline: A longer route involves the acetylation of aniline, followed by a para-position trifluoromethylation, a chlorination reaction, and finally hydrolysis to yield the desired product.[7]
Note on Experimental Protocols: The detailed experimental protocols found in patent literature are optimized for industrial-scale production and may require specialized equipment (e.g., high-pressure reaction vessels).[6][7] Researchers must adapt and optimize these procedures for laboratory-scale synthesis, ensuring rigorous safety measures are in place. A generalized workflow for such a synthesis is depicted below.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. The presence of multiple reactive sites—the amine group and the substituted aromatic ring—allows for a wide range of chemical transformations.
-
Pharmaceutical and Agrochemical Intermediate: Its structural isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of the insecticide Fipronil and is also used in the synthesis of GABA receptor antagonists.[6][8] This highlights the potential utility of the 2,4-dichloro isomer in constructing biologically active molecules. The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity in target molecules.
-
Synthetic Building Block: The amine functional group can be readily diazotized, acylated, or alkylated. The chlorinated aromatic ring is amenable to various coupling reactions and nucleophilic aromatic substitution, providing pathways to complex molecular architectures for materials science and drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazardous nature. It is classified as harmful and an irritant.[1]
Table 3: GHS Hazard Classification
| Code | Hazard Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed.[1][2] | Acute Toxicity 4 (Oral)[1][2] |
| H315 | Causes skin irritation.[1][2] | Skin Irritation 2[1][2] |
| H319 | Causes serious eye irritation.[1][2] | Eye Irritation 2[2] |
| H335 | May cause respiratory irritation.[1][2] | STOT SE 3[1][2] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[8]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).[2]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The designated storage class is 10 for combustible liquids.[2]
References
- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-ジクロロ-6-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. gfl.co.in [gfl.co.in]
A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a variety of agrochemicals and pharmaceutical compounds. The presence of chlorine and trifluoromethyl substituents on the aniline ring imparts unique chemical properties, influencing its reactivity, lipophilicity, and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties, synthetic methodologies, spectral characteristics, and key applications of this versatile chemical intermediate.
Physical and Chemical Properties
The distinct substitution pattern of this compound governs its physicochemical characteristics. A summary of its key properties is presented below.
Key Identifiers and Descriptors
| Identifier/Descriptor | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 62593-17-3[1] |
| Molecular Formula | C₇H₄Cl₂F₃N[1][] |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl[1] |
| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 230.01 g/mol | [1][] |
| Appearance | Clear orange liquid | [] |
| Boiling Point | 98-100 °C at 0.6 mmHg / 49-52 °C at 0.4 mmHg[3] | N/A |
| Density | 1.532 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.522 | N/A |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Melting Point | 34-36 °C (for 2,6-dichloro-4-(trifluoromethyl)aniline isomer) | [4][5] |
| LogP (predicted) | 3.4 | [1] |
Synthesis and Reactivity
A plausible synthetic pathway could start from a suitable trifluoromethylaniline precursor, followed by selective chlorination. Alternatively, a dichlorinated benzene ring could undergo trifluoromethylation and amination reactions. The synthesis of the related 2,6-dichloro-4-(trifluoromethyl)aniline often starts with p-chlorobenzotrifluoride, which undergoes halogenation and subsequent amination.[6]
The reactivity of this compound is primarily dictated by the amino group and the electron-withdrawing nature of the chlorine and trifluoromethyl substituents. The amino group can undergo diazotization, acylation, and alkylation reactions, making it a versatile handle for introducing further chemical diversity. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing groups.
Experimental Protocols
General Synthesis of Dichloro-(trifluoromethyl)anilines (Illustrative)
The following is a generalized protocol based on the synthesis of the 2,6-dichloro-4-(trifluoromethyl)aniline isomer, which can be adapted for the synthesis of the 2,4-dichloro isomer with appropriate starting materials and purification techniques.
Step 1: Halogenation of p-Chlorobenzotrifluoride
-
p-Chlorobenzotrifluoride is reacted with chlorine gas in the presence of a Lewis acid catalyst (e.g., ferric chloride or aluminum chloride).
-
The reaction temperature is typically maintained between 50-150 °C.
-
The progress of the reaction is monitored by gas chromatography (GC) to obtain the desired polychlorinated trifluoromethylbenzene intermediate.
Step 2: Amination of the Polychlorinated Intermediate
-
The chlorinated trifluoromethylbenzene derivative is subjected to amination with ammonia.
-
This reaction is often carried out under high pressure and temperature in a suitable solvent.
-
The resulting dichloro-(trifluoromethyl)aniline is then isolated and purified, typically by distillation or crystallization.[6]
Spectral Properties
The structural features of this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and trifluoromethyl substituents.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. A ¹³C NMR spectrum for the similar compound 2,4-dichloro-6-methyl aniline is available and can provide an estimation of the chemical shifts.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group. PubChem lists the availability of an ATR-IR spectrum for this compound.[1]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of chlorine atoms and the trifluoromethyl group, providing further structural confirmation.
Applications in Research and Development
This compound and its isomers are valuable intermediates in the chemical industry, particularly for the synthesis of agrochemicals and pharmaceuticals.
Agrochemicals
The trifluoromethylaniline moiety is a key component in a number of modern pesticides. The isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of the broad-spectrum insecticide Fipronil.[6] This highlights the importance of this class of compounds in developing new crop protection agents. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.[8][9]
Pharmaceuticals
Trifluoromethyl-containing compounds are prevalent in the pharmaceutical industry due to the ability of the trifluoromethyl group to improve properties such as metabolic stability, lipophilicity, and binding affinity.[10] While specific drugs derived directly from this compound are not prominently documented, its structural motifs are of significant interest in drug discovery. This compound serves as a valuable starting material for creating libraries of novel compounds to be screened for various biological activities. For instance, trifluoromethylaniline derivatives have been explored for their potential as antimicrobial agents.
Logical Workflow: Synthesis to Application
The following diagram illustrates a generalized workflow from the synthesis of dichloro-(trifluoromethyl)aniline to its application in the development of new agrochemicals and pharmaceuticals.
Caption: Generalized workflow for the synthesis and application of this compound.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. This guide has summarized the key physical and chemical properties, provided an overview of its synthesis and reactivity, and highlighted its important applications, offering a valuable resource for scientists and researchers working with this compound.
References
- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.at [fishersci.at]
- 4. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
- 5. 24279-39-8 Cas No. | 2,6-Dichloro-4-(trifluoromethyl)aniline | Matrix Scientific [matrixscientific.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dataintelo.com [dataintelo.com]
- 9. dataintelo.com [dataintelo.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: Safety and Handling of 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic amine. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂F₃N[1] |
| Molecular Weight | 230.01 g/mol [1] |
| Physical State | Solid[2] |
| Boiling Point | 98-100 °C at 0.6 mmHg[2] |
| Density | 1.532 g/mL at 25 °C[2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |
| Refractive Index | n20/D 1.522[2] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification [1][3]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols for Hazard Assessment
The hazard classifications are based on data from standardized experimental protocols. The following sections outline the general methodologies for key toxicological and physical hazard assessments.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
The "Harmful if swallowed" classification is determined through acute oral toxicity testing. The OECD provides several alternative methods to estimate the LD50 (the dose lethal to 50% of a test population) while minimizing animal use.[4]
General Procedure (Acute Toxic Class Method - OECD 423): [4][5][6]
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.
-
Dose Administration: The test substance is administered in a single oral dose via gavage.
-
Stepwise Dosing: A small group of animals (e.g., three) is dosed at a starting level (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality and signs of toxicity for up to 14 days.
-
Dose Adjustment: If mortality occurs, the test is repeated with a new group at a lower dose. If no mortality occurs, a new group is tested at a higher dose.
-
Classification: The substance is classified based on the dose at which mortality is observed.
Skin Irritation (OECD Guideline 404)
The "Causes skin irritation" classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin.[7][8][9][10][11]
-
Animal Selection: Albino rabbits are the preferred animal model.
-
Test Substance Application: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin. An untreated area of skin serves as a control.
-
Exposure: The substance is held in contact with the skin for a 4-hour period.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals over a 14-day observation period.
-
Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified as an irritant if the effects meet specific criteria and are reversible.
Flash Point Determination (ASTM E502)
The flash point is a measure of the flammability of a substance. For a solid chemical like this compound, a closed-cup method is appropriate.[12][13][14][15][16]
General Procedure (Closed-Cup Method): [16]
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used.
-
Sample Preparation: The solid chemical is placed in the test cup.
-
Heating: The sample is heated at a slow, constant rate.
-
Ignition Source Application: At regular temperature intervals, a small flame is introduced into the vapor space above the sample.
-
Flash Point Determination: The flash point is the lowest temperature at which the vapors of the substance ignite to produce a flash.
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (see Section 5).
-
Wash hands thoroughly after handling.
-
Keep away from open flames, hot surfaces, and sources of ignition.[17]
-
All metal parts of equipment must be grounded to avoid static electricity discharges.[17]
Storage: [17]
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place when handling this chemical.
| Protection Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[17] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing.[17][18] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK for vapors/gases) if ventilation is inadequate or exposure limits are exceeded.[18] |
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[18][20]
-
Skin Contact: Immediately flush the skin with soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists after washing, get medical attention.[20][21]
-
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Get medical attention immediately.[18][20]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3][18]
Firefighting and Spill Response
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[17]
-
Specific Hazards: Containers may explode when heated. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[22]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[17][22]
Spill Response: The following workflow outlines the general procedure for responding to a spill of this compound.
Key Spill Response Steps:
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[17] Wear appropriate personal protective equipment.[17]
-
Environmental Precautions: Prevent the product from entering drains, surface water, or the ground water system.[22]
-
Containment and Cleaning: Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[18] Sweep or shovel the material into a suitable, closed container for disposal.[17][18]
Disposal Considerations
Waste from this product is classified as hazardous.[23] Disposal should be handled by a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[18] Do not allow the chemical to enter the environment.[17] Contaminated packaging should also be disposed of as hazardous waste.[23]
References
- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 62593-17-3 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. infinitalab.com [infinitalab.com]
- 17. gfl.co.in [gfl.co.in]
- 18. gfl.co.in [gfl.co.in]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. aksci.com [aksci.com]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
Regioselective synthesis of dichlorotrifluoromethylanilines
An In-depth Technical Guide to the Regioselective Synthesis of Dichlorotrifluoromethylanilines
Introduction
Dichlorotrifluoromethylanilines are critical chemical intermediates, particularly valued in the agrochemical and pharmaceutical industries. Their unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on an aniline core, imparts desirable properties such as enhanced lipophilicity and metabolic stability to the final active ingredients. The most prominent application is in the synthesis of N-phenylpyrazole insecticides like Fipronil, which relies on 2,6-dichloro-4-trifluoromethylaniline as a key building block.[1][2][3]
Achieving the desired regiochemistry during synthesis, however, presents a significant challenge. The directing effects of the amino and trifluoromethyl groups can lead to the formation of multiple isomers, complicating purification and reducing the overall yield of the target compound. This guide provides a comprehensive overview of the primary regioselective synthetic strategies, detailing experimental protocols and presenting comparative data to aid researchers and chemical development professionals in navigating this complex chemical space.
Core Synthetic Strategies
The synthesis of dichlorotrifluoromethylanilines predominantly follows three strategic pathways, each with distinct advantages and challenges related to starting materials, reaction conditions, and regiochemical control.
References
Synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural motifs are crucial for the efficacy of numerous commercial products. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, focusing on the selection of starting materials, detailed experimental protocols, and comparative analysis of the routes. The information is presented to aid researchers and professionals in the strategic development and optimization of synthetic processes.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies based on the initial starting material:
-
From p-Chlorobenzotrifluoride: This is a common and economically viable route that involves chlorination followed by amination or a sequence of amination and then chlorination.
-
From 3,4-Dichlorobenzotrifluoride: This intermediate can be synthesized from p-chlorobenzotrifluoride or used as a starting material itself, typically undergoing amination and subsequent chlorination.
-
From Aniline: This approach involves the initial acetylation of aniline, followed by trifluoromethylation, chlorination, and final hydrolysis.
Each of these routes presents distinct advantages and challenges concerning reagent availability, reaction conditions, and overall yield. The following sections provide a detailed examination of each pathway.
Synthetic Pathway 1: Starting from p-Chlorobenzotrifluoride
This pathway is one of the most frequently employed due to the commercial availability of p-chlorobenzotrifluoride. The general approach involves the introduction of the second chlorine atom and the amino group.
Route 1a: Chlorination followed by Ammonolysis
This route first introduces a second chlorine atom to p-chlorobenzotrifluoride to form 3,4-dichlorobenzotrifluoride, which is then subjected to ammonolysis.
Caption: Synthesis from p-Chlorobenzotrifluoride via chlorination.
Experimental Protocols
Step 1: Chlorination of p-Chlorobenzotrifluoride to 3,4-Dichlorobenzotrifluoride
-
Reagents: p-Chlorobenzotrifluoride, chlorine gas, composite catalyst (e.g., elemental iron and aluminum chloride)[1].
-
Procedure: To a reaction vessel, add p-chlorobenzotrifluoride, powdered iron, and anhydrous aluminum chloride. Heat the mixture to approximately 100-110°C with agitation. Slowly introduce dried chlorine gas. The reaction progress is monitored by Gas Chromatography (GC) to determine the endpoint. Upon completion, the reaction mixture is cooled and discharged[1].
Step 2: Ammonolysis of 3,4-Dichlorobenzotrifluoride
-
Reagents: 3,4-Dichlorobenzotrifluoride, anhydrous ammonia, alkali metal halides (e.g., potassium fluoride), copper catalyst[2].
-
Procedure: The reaction is carried out at elevated temperatures, typically ranging from 200°C to 300°C, in the presence of an alkali halide and a copper catalyst[2]. The use of a solvent such as N-methylpyrrolidone (NMP) has also been reported[3].
Step 3: Chlorination of 2-Chloro-4-(trifluoromethyl)aniline
-
Reagents: 2-Chloro-4-(trifluoromethyl)aniline, chlorinating agent (e.g., sulfuryl chloride, chlorine), solvent (e.g., chlorobenzene, dichloromethane)[2][3].
-
Procedure: The intermediate aniline derivative is dissolved in a suitable chlorinated hydrocarbon solvent. The chlorinating agent is then added, often at a controlled temperature (e.g., 55-60°C)[3]. The reaction is monitored until completion, after which the product is typically isolated by fractional distillation[2][3].
Quantitative Data
| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield | Purity | Reference |
| 1 | p-Chlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride | Cl₂, Fe, AlCl₃ | 110 | 82.46% (in mixture) | - | [1] |
| 2 | 3,4-Dichlorobenzotrifluoride | 2-Chloro-4-(trifluoromethyl)aniline | NH₃, KF, Cu catalyst | 200-300 | - | - | [2] |
| 3 | 2-Chloro-4-(trifluoromethyl)aniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Sulfuryl chloride | 55-60 | - | 86.76% (in mixture) | [3] |
Synthetic Pathway 2: Starting from 3,4-Dichlorobenzotrifluoride
This pathway is a more direct route when 3,4-dichlorobenzotrifluoride is readily available. It is a key intermediate that can be produced by the chlorination of 4-chlorobenzotrifluoride[4].
Caption: Direct synthesis from 3,4-Dichlorobenzotrifluoride.
Experimental Protocols
The experimental protocols for the ammonolysis of 3,4-dichlorobenzotrifluoride and the subsequent chlorination of the resulting 2-chloro-4-(trifluoromethyl)aniline are similar to those described in Pathway 1.
Quantitative Data
| Step | Starting Material | Product | Reagents | Temperature (°C) | Pressure | Yield | Reference |
| Ammonolysis | 3,4-Dichlorobenzotrifluoride | 2-Chloro-4-(trifluoromethyl)aniline | NH₃, alkali halide | 200-300 | Elevated | - | [2] |
| Chlorination | 2-Chloro-4-(trifluoromethyl)aniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Sulfuryl chloride | 55-60 | - | - | [3] |
Synthetic Pathway 3: Starting from Aniline
This route offers an alternative approach, beginning with the readily available and inexpensive starting material, aniline.
Caption: Synthesis from Aniline.
Experimental Protocols
Step 1: Acetylation of Aniline
-
Reagents: Aniline, acetic anhydride, o-dichlorobenzene (solvent)[5].
-
Procedure: Aniline is dissolved in o-dichlorobenzene, and acetic anhydride is added. The mixture is heated to around 40°C for approximately 30 minutes[5].
Step 2: para-Position Trifluoromethylation
-
Reagents: N-acetylaniline mixture, bromotrifluoromethane, sodium dithionite, disodium hydrogen phosphate[5].
-
Procedure: To the N-acetylaniline mixture, sodium dithionite and disodium hydrogen phosphate are added. Bromotrifluoromethane is then introduced under pressure (2.5 x 10⁵ Pa to 3.7 x 10⁵ Pa) and the reaction is conducted at 55°C for 3 hours[5].
Step 3: Chlorination
-
Reagents: 4-Trifluoromethyl-N-acetylaniline, AIBN (initiator), chlorinating agent[5].
-
Procedure: AIBN is added to the 4-trifluoromethyl-N-acetylaniline mixture, followed by the introduction of a chlorinating agent to produce 2,6-dichloro-4-trifluoromethyl-N-acetylaniline[5].
Step 4: Hydrolysis
-
Reagents: 2,6-Dichloro-4-trifluoromethyl-N-acetylaniline, liquid alkali[5].
-
Procedure: The chlorinated intermediate is hydrolyzed using a liquid alkali to yield the crude product, which is then purified[5].
Quantitative Data
| Step | Starting Material | Product | Reagents | Temperature (°C) | Pressure (Pa) | Time (h) | Reference |
| 1 | Aniline | N-Acetylaniline | Acetic anhydride | 40.0 | - | 0.5 | [5] |
| 2 | N-Acetylaniline | 4-Trifluoromethyl-N-acetylaniline | Bromotrifluoromethane | 55 | 2.5 x 10⁵ - 3.7 x 10⁵ | 3 | [5] |
| 3 | 4-Trifluoromethyl-N-acetylaniline | 2,6-Dichloro-4-trifluoromethyl-N-acetylaniline | AIBN, Chlorinating agent | - | - | - | [5] |
| 4 | 2,6-Dichloro-4-trifluoromethyl-N-acetylaniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Liquid alkali | - | - | - | [5] |
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway will depend on factors such as the cost and availability of starting materials, the required scale of production, and the desired purity of the final product. The information presented in this guide provides a solid foundation for researchers and process chemists to make informed decisions in the development of efficient and scalable syntheses of this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be necessary to meet specific industrial requirements.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
2,4-Dichloro-6-(trifluoromethyl)aniline: An In-depth Technical Guide on its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and degradation of 2,4-Dichloro-6-(trifluoromethyl)aniline is limited in publicly accessible literature. This guide provides an in-depth profile based on established principles of organic chemistry and data from structurally related compounds, including chlorinated anilines and trifluoromethylated aromatic compounds. The information herein is intended to guide research and development efforts, and all inferred properties should be confirmed through empirical testing.
Executive Summary
This compound is a halogenated and trifluoromethyl-substituted aromatic amine. Its chemical structure suggests a compound with notable thermal and chemical stability, primarily due to the strong carbon-fluorine bonds of the trifluoromethyl group and the electron-withdrawing nature of its substituents. However, the aniline functional group provides a reactive site susceptible to degradation under specific environmental conditions. This guide outlines the anticipated stability profile of this compound and explores its likely degradation pathways, including hydrolysis, photodegradation, and thermal decomposition. All quantitative data presented is extrapolated from analogous compounds and should be interpreted as indicative rather than absolute.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental and environmental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂F₃N | Inferred |
| Molecular Weight | 230.01 g/mol | Inferred |
| Appearance | Colorless to light yellow solid or liquid | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Water Solubility | Low | Inferred from structure |
| LogP (Octanol-Water Partition Coefficient) | High (estimated) | Inferred from structure |
Stability Profile
This compound is expected to be stable under standard laboratory conditions, away from light and strong oxidizing agents. The trifluoromethyl group is known to enhance metabolic and chemical stability.
pH Stability
The aniline moiety, with a pKa typically between 4 and 5, will be protonated under acidic conditions. While protonation can influence its reactivity, significant hydrolytic degradation under neutral or acidic pH is not anticipated. Under strongly alkaline conditions, there is a potential for hydrolysis of the trifluoromethyl group to a carboxylic acid, although this generally requires harsh conditions.
Thermal Stability
The compound is expected to possess high thermal stability. The carbon-fluorine bonds are exceptionally strong, requiring significant energy for cleavage. Decomposition is likely to occur only at elevated temperatures, as would be experienced under fire conditions. Hazardous decomposition products would include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.
Photostability
Aromatic amines and halogenated aromatic compounds are known to be susceptible to photodegradation. It is anticipated that this compound will degrade upon exposure to UV light. The degradation process is likely to be accelerated in the presence of photosensitizers or photocatalysts.
Degradation Pathways
The degradation of this compound is expected to proceed through several pathways, primarily involving the aniline functional group and the carbon-chlorine bonds.
Hydrolysis
While generally stable, under forcing alkaline conditions, the trifluoromethyl group may undergo hydrolysis.
Caption: Inferred hydrolytic pathway of the trifluoromethyl group.
Photodegradation
Photodegradation is a probable degradation route for this molecule. The process likely involves the generation of reactive oxygen species (ROS) that can attack the aromatic ring and the amino group. Key steps may include dechlorination, hydroxylation, and eventual ring cleavage.
Caption: A generalized photodegradation pathway for this compound.
Microbial Degradation
Microbial degradation of halogenated anilines often proceeds via initial dehalogenation, followed by dioxygenase-catalyzed ring cleavage. The presence of the trifluoromethyl group may hinder microbial degradation.
Caption: Postulated microbial degradation pathway.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability and degradation of compounds like this compound. These should be adapted and validated for the specific compound.
Protocol for Forced Degradation Studies
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid sample at a temperature below its melting point (e.g., 105°C) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method with a UV detector. Characterize any significant degradation products using LC-MS/MS and NMR.
Caption: Workflow for forced degradation studies.
Conclusion
While this compound is predicted to be a relatively stable molecule, its aniline functionality and chloro-substituents provide avenues for degradation, particularly under photolytic and specific microbial conditions. The trifluoromethyl group is expected to be highly stable, with its degradation requiring harsh conditions. The information and protocols provided in this guide serve as a foundational resource for researchers to design and execute definitive stability and degradation studies for this compound, ensuring its proper handling, storage, and application in drug development and other scientific endeavors. Empirical data is essential to confirm the inferred stability and degradation profile.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,4-dichloro-6-(trifluoromethyl)aniline as a key starting material. The unique substitution pattern of this aniline derivative, featuring two chlorine atoms and a trifluoromethyl group, offers a versatile platform for the construction of a variety of heterocyclic systems with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the presence of two chloro substituents significantly influence the reactivity of the aniline ring and the amino group, enabling a range of chemical transformations. This document outlines detailed experimental procedures for the synthesis of pyrazole and quinazoline derivatives, demonstrating the utility of this versatile starting material.
Synthesis of a Novel Pyrazole Derivative
This protocol describes the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a highly functionalized pyrazole derivative, starting from this compound. The synthesis involves a diazotization of the aniline followed by a coupling reaction.
Experimental Protocol: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole[1]
Materials:
-
2,6-dichloro-4-trifluoromethylaniline
-
Spent acid solution (10.0 N HCl & 4.0 N H₂SO₄)
-
Sucrose polystearate (SP-20)
-
Toluene
-
Sodium nitrite
-
Water
Procedure:
-
Preparation of the Aniline Salt Mixture:
-
In a 2.0 L, 4-neck glass reactor equipped with an overhead stirrer system, add 1000 mL of the spent acid solution.
-
Add 0.2 g of sucrose polystearate (SP-20) to the acid solution.
-
Over a period of 1 hour at 30 to 50°C, add a mixture of 230 g of 2,6-dichloro-4-trifluoromethylaniline and 300 mL of toluene.
-
Stir the resulting reaction mixture for 1 hour at 30 to 40°C to form a mixture of 2,6-dichloro-4-trifluoromethylaniline salts.
-
Cool the reaction mixture to 15 to 20°C.
-
-
Diazotization:
-
Prepare a solution of 75.9 g of sodium nitrite in 100 mL of water.
-
Add the sodium nitrite solution to the aniline salt mixture over a period of 3 hours, maintaining the temperature at 15 to 20°C.
-
Stir the reaction mixture containing the diazotized salt for 1 hour at 15 to 20°C.
-
This patent focuses on the preparation of the aminopyrazole and does not detail the subsequent cyclization step to form the final pyrazole. Further research would be required to delineate the full reaction pathway to the named pyrazole.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a pyrazole derivative.
Synthesis of Novel Quinazoline Derivatives
The following protocols outline the synthesis of quinazoline-based heterocycles. Although direct synthesis from this compound was not explicitly found in the searched literature, the following procedures for analogous structures provide a strong basis for adaptation.
General Protocol for the Synthesis of 2-chloro-4-(arylamino)-quinazoline derivatives[2]
This protocol describes a general method for the synthesis of 2-chloro-4-(arylamino)-quinazoline derivatives, which can be adapted using this compound as the starting aniline derivative.
Materials:
-
2,4-dichloroquinazoline
-
Substituted aniline (e.g., this compound)
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloroquinazoline (4 mmol) and the substituted aniline (4 mmol) in isopropanol (5 mL).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash with distilled water to obtain the final 2-chloro-4-(arylamino)-quinazoline derivative.
Proposed Reaction Scheme for Quinazoline Synthesis
Caption: Proposed synthesis of a quinazoline derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the pyrazole derivative as described in the patent. Note that yields for the quinazoline synthesis would need to be determined experimentally.
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-4-trifluoromethylaniline | Diazonium salt intermediate | Spent acid, Sucrose polystearate, NaNO₂ | Toluene/Water | 15-50 | 5 | Not specified | [1] |
Conclusion
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The protocols provided herein for the synthesis of a pyrazole derivative, along with the adaptable method for quinazoline synthesis, offer a solid foundation for researchers to explore the synthesis of novel, potentially bioactive molecules. The unique electronic and steric properties imparted by the substituents on the aniline ring make it an attractive starting material for the development of new chemical entities in drug discovery and materials science. Further exploration of its reactivity with a broader range of cyclizing agents is warranted to expand the library of accessible heterocycles.
References
Application Notes and Protocols: 2,4-Dichloro-6-(trifluoromethyl)aniline as a Bioisostere in the Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aniline that serves as a valuable building block in medicinal chemistry. Its unique electronic properties and steric profile make it an interesting candidate for bioisosteric replacement in the development of novel therapeutic agents. This document outlines the application of this compound as a scaffold for the synthesis of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists, using the well-established pirinixic acid (WY-14643) template as a case study.
Pirinixic acid is a known dual agonist of PPARα and PPARγ, receptors that are critical regulators of lipid and glucose metabolism.[1][2] As such, PPARs are significant targets for drugs aimed at treating metabolic disorders like type 2 diabetes and dyslipidemia.[1] The structure of pirinixic acid and its analogs generally consists of a central pyrimidine ring, a thioacetic acid moiety, and an aniline derivative. The aniline component plays a crucial role in the molecule's interaction with the PPAR ligand-binding domain. By substituting the 2,3-dimethylaniline moiety of pirinixic acid with this compound, medicinal chemists can explore new structure-activity relationships (SAR) to potentially enhance potency, selectivity, and pharmacokinetic properties.
Application in the Synthesis of Pirinixic Acid Analogs
The core synthetic strategy involves the nucleophilic aromatic substitution of a dichlorinated pyrimidine with this compound. This is followed by the introduction of the thioacetic acid side chain. The resulting analogs can then be evaluated for their ability to activate PPAR subtypes.
Proposed Synthetic Scheme
A generalized synthetic route to prepare a pirinixic acid analog using this compound is presented below. This two-step process is adapted from established methods for synthesizing pirinixic acid derivatives.
Caption: Synthetic workflow for a pirinixic acid analog.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((4-chloro-6-((2,4-dichloro-6-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)thio)acetate (Intermediate)
Materials:
-
This compound
-
Ethyl 2-((4,6-dichloropyrimidin-2-yl)thio)acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (1.2 eq).
-
Add a solution of ethyl 2-((4,6-dichloropyrimidin-2-yl)thio)acetate (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
Protocol 2: Synthesis of 2-((4-chloro-6-((2,4-dichloro-6-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)thio)acetic acid (Final Analog)
Materials:
-
Ethyl 2-((4-chloro-6-((2,4-dichloro-6-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)thio)acetate (Intermediate from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the intermediate from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the final pirinixic acid analog. Further purification can be achieved by recrystallization if necessary.
Biological Evaluation and Data
The synthesized analogs are evaluated for their agonist activity on PPARα and PPARγ subtypes using cell-based reporter gene assays. The data for pirinixic acid and some of its derivatives are presented below for comparison. It is hypothesized that the incorporation of the this compound moiety will modulate the activity, potentially leading to a more potent or selective compound.
| Compound | Aniline Moiety | hPPARα EC₅₀ (µM) | hPPARγ EC₅₀ (µM) | Reference |
| Pirinixic Acid (WY-14643) | 2,3-Dimethylaniline | 5.0 | 60 | [3] |
| Analog 1 | 4-Phenylaminoaniline | 0.07 | - | [4] |
| Analog 2 (α-hexyl substituted) | 2,3-Dimethylaniline | ~0.14 | ~3.3 | [2] |
| Proposed Analog | This compound | To be determined | To be determined |
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are ligand-activated transcription factors that regulate gene expression.[5][6] Upon binding to a ligand, such as a pirinixic acid analog, the receptor undergoes a conformational change, leading to the heterodimerization with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6] This leads to changes in lipid and glucose metabolism.
Caption: PPAR signaling pathway activation by a ligand.
Conclusion
This compound represents a promising building block for the synthesis of novel pirinixic acid analogs as PPAR agonists. The provided protocols offer a clear pathway for the synthesis and subsequent biological evaluation of these compounds. The unique electronic and steric properties of this aniline derivative may lead to the discovery of new chemical entities with improved therapeutic profiles for the treatment of metabolic diseases. Further structure-activity relationship studies are warranted to fully explore the potential of this building block in medicinal chemistry.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential palladium-catalyzed cross-coupling reactions involving 2,4-dichloro-6-(trifluoromethyl)aniline. This trifluoromethyl-substituted dihaloaniline is a valuable building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms, activated to different extents by the electron-withdrawing trifluoromethyl group and the electron-donating amino group, allows for selective functionalization.
This document outlines generalized protocols for common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. While specific experimental data for this exact substrate is limited in published literature, the provided protocols are based on established methodologies for structurally and electronically similar substrates, particularly the isomeric 2,6-dichloro-4-(trifluoromethyl)aniline. Researchers should consider these as robust starting points for reaction optimization.
General Considerations for Cross-Coupling Reactions
This compound presents two potential sites for cross-coupling. The chlorine atom at the C4 position is expected to be more reactive towards oxidative addition to a Palladium(0) catalyst due to the para-electron-withdrawing effect of the trifluoromethyl group. The chlorine at the C2 position is sterically hindered by the adjacent trifluoromethyl and amino groups, which may allow for selective mono-functionalization at the C4 position under carefully controlled conditions.
Key parameters for controlling the selectivity and efficiency of these reactions include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions. These are generalized conditions and may require optimization for the specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Estimate: 70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Estimate: 65-85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Estimate: 60-80 |
Note: Yields are estimated based on reactions with analogous substrates.
Table 2: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | Estimate: 75-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | Estimate: 70-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | t-BuOH | 90 | Estimate: 65-80 |
Note: Yields are estimated based on reactions with analogous substrates.
Table 3: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60 | Estimate: 80-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | DIPA | DMF | 80 | Estimate: 70-90 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 70 | Estimate: 75-90 |
Note: Yields are estimated based on reactions with analogous substrates.
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (TEA, 3.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at 60 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for 2,4-Dichloro-6-(trifluoromethyl)aniline in Agrochemical Research
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3) is an aromatic amine containing chlorine and a trifluoromethyl group, making it a valuable and versatile building block in synthetic organic chemistry.[] While it is available as a research chemical, it is crucial to note that much of the prominent agrochemical research, particularly in the development of major commercial insecticides, utilizes its isomer, 2,6-Dichloro-4-(trifluoromethyl)aniline . This isomer is a key intermediate in the synthesis of phenylpyrazole insecticides such as fipronil.[2]
These application notes will focus on the established and potential uses of this class of dichlorotrifluoromethyl anilines as precursors in agrochemical discovery, drawing on methodologies and data from research on the 2,6-dichloro isomer to illustrate the protocols and applications relevant to researchers, scientists, and drug development professionals. The protocols and data provided are representative of how these anilines are used to develop novel active ingredients.
Application Note 1: Precursor for Phenylpyrazole Insecticides
The primary and most significant application of dichlorotrifluoromethyl anilines in the agrochemical industry is in the synthesis of phenylpyrazole insecticides. These compounds are known for their high efficacy and broad-spectrum activity. The aniline serves as the foundational scaffold for the substituted phenyl ring characteristic of this chemical class.
Experimental Protocol: General Synthesis of a Phenylpyrazole Derivative
This protocol outlines a representative multi-step synthesis to produce a phenylpyrazole insecticide scaffold starting from 2,6-Dichloro-4-(trifluoromethyl)aniline.
-
Diazotization of the Aniline:
-
Dissolve 2,6-Dichloro-4-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Reduction to Hydrazine:
-
Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, keeping the temperature below 10°C.
-
After the addition is complete, stir the mixture for 2-3 hours at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with cold water, and dry.
-
-
Cyclocondensation to Form the Pyrazole Ring:
-
Suspend the synthesized hydrazine hydrochloride in ethanol.
-
Add a suitable β-keto nitrile or ester (e.g., 2,3-dicyanopropionate) to the suspension.
-
Add a base, such as triethylamine, and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final phenylpyrazole compound.
-
Visualization of Synthetic Workflow
Caption: General synthetic pathway from aniline to a phenylpyrazole insecticide.
Application Note 2: Development of Novel Amide-Based Insecticides and Repellents
Derivatives of dichlorotrifluoromethyl aniline have been explored for creating novel amide-based compounds with both insecticidal and insect-repellent properties. Research has shown that N-acylation of the aniline core can produce molecules with significant bioactivity against various insect pests, including mosquitoes.[3][4]
Quantitative Data Summary
The following table summarizes the biological activity of representative amide derivatives synthesized from 2,6-Dichloro-4-(trifluoromethyl)aniline.
| Compound Name | Target Organism | Bioassay Type | Activity Metric & Value | Reference |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide (1e) | Aedes aegypti (larvae) | Larval Toxicity | 24h LC₅₀: 1940 nM | [4] |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (1c) | Aedes aegypti (adult) | Topical Toxicity | 24h LD₅₀: 19.182 nM/insect | [4] |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide (7b) | Aedes aegypti (adult) | Repellency | MED: 0.017 (±0.006) µmol/cm² (More potent than DEET) | [3][4] |
LC₅₀ (Lethal Concentration 50%): Concentration that kills 50% of the test population. LD₅₀ (Lethal Dose 50%): Dose that kills 50% of the test population. MED (Minimum Effective Dosage): Minimum dose required to repel insects.
Experimental Protocols
1. Protocol: Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl) Amides
-
To a solution of 2,6-Dichloro-4-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane or THF), add one equivalent of a base such as pyridine or triethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (e.g., pentafluoropropionyl chloride).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting amide by column chromatography on silica gel.
2. Protocol: Mosquito Larval Toxicity Bioassay
-
Prepare stock solutions of test compounds in acetone or DMSO.
-
In a 24-well plate or small beaker, add 20-25 third-instar Aedes aegypti larvae to 10 mL of deionized water.
-
Add the test compound at various concentrations (typically from a serial dilution) to the wells. A control group should receive only the solvent.
-
Maintain the larvae at 27±1°C with a 12:12 hour light:dark photoperiod.
-
Record larval mortality at 24 and 48 hours.
-
Calculate LC₅₀ values using probit analysis software.
Application Note 3: Scaffolds for Novel Fungicides
While less documented than their insecticidal counterparts, trifluoromethyl-aniline derivatives also serve as scaffolds for compounds with antifungal properties. The electronic and lipophilic contributions of the dichloro- and trifluoromethyl-substituents can be advantageous in designing new fungicides.
Quantitative Data Summary
| Compound Name | Target Fungus | Bioassay Type | Activity | Reference |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Colletotrichum acutatum | Direct Bioautography Assay | Strongest antifungal activity in the tested set | [4] |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Phomopsis viticola | Direct Bioautography Assay | Strong antifungal activity | [4] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) into the molten PDA at various final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent-only plate serves as the control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at 25-28°C in the dark.
-
Measure the colony diameter daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
Visualizing the Mechanism of Action
Phenylpyrazole insecticides derived from this aniline class, such as fipronil, act as potent neurotoxins. Their primary mode of action is the non-competitive blockade of the γ-aminobutyric acid (GABA)-gated chloride ion channels in the central nervous system of insects. This prevents the influx of chloride ions, leading to hyperexcitation and eventual death of the insect.
Caption: Mechanism of action of phenylpyrazole insecticides on GABA receptors.
References
Application Notes: Derivatization of 2,4-Dichloro-6-(trifluoromethyl)aniline for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline is a versatile chemical scaffold used as a starting material in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1][][3] Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the two chlorine atoms provide reactive sites for further chemical modification.[4][5] Derivatization of this core structure allows for the systematic exploration of chemical space to develop libraries of related compounds. These libraries are essential for biological screening and the identification of new therapeutic agents through the analysis of Structure-Activity Relationships (SAR).
This document provides detailed protocols for key derivatization reactions of this compound, including N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. It also outlines a general workflow for subsequent biological screening.
Derivatization Strategies for Biological Screening
The primary goal of derivatization is to generate a diverse library of analogues from a common chemical core. By modifying specific positions on the this compound scaffold, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its biological activity and pharmacokinetic properties.
-
N-Acylation: This reaction attaches an acyl group to the aniline's nitrogen atom, forming an amide. Amides are prevalent in pharmaceuticals and can introduce key hydrogen bond donors and acceptors, influencing target binding. This is a robust method for modulating the electronic properties of the amino group.[6][7]
-
Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling reaction creates a carbon-carbon bond between one of the aryl chloride positions and an organoboron compound (e.g., a boronic acid).[8] It is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are common motifs in bioactive molecules.[9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] It allows for the introduction of a wide range of primary and secondary amines at the chloro-positions, providing access to complex molecular architectures that are otherwise difficult to synthesize.[12][13]
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the synthesis of N-acylated derivatives using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.2 equivalents)
-
Standard laboratory glassware, magnetic stirrer
-
Saturated sodium bicarbonate solution, brine, and water
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add the tertiary amine base (1.2 eq).
-
Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-acylated derivative.[6]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general method for coupling an arylboronic acid to one of the chloro-positions of the aniline scaffold. The amino group should typically be protected (e.g., via N-acylation as in Protocol 1) prior to this reaction.
Materials:
-
N-acylated this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the N-acylated starting material (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the desired coupled product.[15]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling a primary or secondary amine to one of the chloro-positions of the aniline scaffold. Again, prior protection of the aniline's amino group is recommended.
Materials:
-
N-acylated this compound derivative (1.0 eq)
-
Amine to be coupled (1.2 equivalents)
-
Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)) (1.5 equivalents)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the N-acylated starting material (1.0 eq), the amine (1.2 eq), and the anhydrous solvent.
-
Heating: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Washing and Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation for Biological Screening
Following synthesis and purification, the derivatized compounds are typically submitted for biological screening. The quantitative results, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, should be organized systematically to facilitate SAR analysis.
Table 1: Representative Biological Screening Data for a Hypothetical Kinase Assay
| Compound ID | Derivatization Site | R-Group Modification | Synthesis Protocol | IC₅₀ (µM) |
| Starting Material | - | - | - | > 100 |
| DERIV-001 | N-position | Acetyl | Protocol 1 | 55.2 |
| DERIV-002 | N-position | Benzoyl | Protocol 1 | 23.8 |
| DERIV-003 | C4-position | Phenyl | Protocol 2 | 10.5 |
| DERIV-004 | C4-position | 4-Methoxyphenyl | Protocol 2 | 5.1 |
| DERIV-005 | C4-position | Pyridin-3-yl | Protocol 2 | 8.9 |
| DERIV-006 | C4-position | Morpholino | Protocol 3 | 15.3 |
| DERIV-007 | C4-position | Piperidin-1-yl | Protocol 3 | 12.7 |
Note: The N-amino group of compounds DERIV-003 to DERIV-007 is assumed to be protected as an acetamide for the coupling reaction and subsequently deprotected, or the screening assay is compatible with the protected form.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the derivatization of the parent aniline.
Caption: High-level workflow from compound synthesis to biological screening.
Caption: A generic kinase signaling pathway inhibited by a hypothetical derivative.
References
- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 62593-17-3 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,4-Dichloro-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally similar halogenated and trifluoromethyl-substituted anilines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This application note describes a reverse-phase HPLC-UV method for the quantification of this compound. This method is suitable for purity assessments and quantitative analysis in process monitoring and quality control of starting materials and intermediates. The method separates the target analyte from potential impurities.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are based on typical performance for structurally similar halogenated anilines and should be validated for specific matrices.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or phosphoric acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. An acidic modifier can be added to improve peak shape (e.g., 0.1% formic acid in both solvents). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A typical starting wavelength is in the range of 240-280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase or the same solvent used for the standard to a known concentration.
4. Analysis Workflow:
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
This application note details a GC-MS method for the sensitive and selective quantification of this compound. This method is particularly useful for trace-level analysis and for the identification and quantification of volatile impurities. The mass spectrometer provides high selectivity, making this method suitable for complex matrices.
Quantitative Data Summary
The following table presents the expected performance characteristics for the GC-MS method. These values are estimations based on data for similar halogenated compounds and require validation for the specific application.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for the analysis of halogenated aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate, GC grade).
-
Helium (carrier gas, high purity).
2. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification (e.g., m/z 50-300).
-
Selected Ion Monitoring (SIM): For quantitative analysis, using characteristic ions of this compound (e.g., m/z 229, 194, 160).
-
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane). Create a series of working standards by serial dilution for the calibration curve.
-
Sample Solution: Dissolve a precisely weighed amount of the sample in the same solvent used for the standards to a known concentration.
4. Analysis Workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Disclaimer: The quantitative data and experimental protocols provided in these application notes are based on methodologies for structurally related compounds and are intended for guidance. It is essential to perform a full method validation for the specific matrix and application to ensure accurate and reliable results.
Application Note: HPLC-UV Method for the Analysis of 2,4-Dichloro-6-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final products. Therefore, a reliable and robust analytical method for its quantification and impurity profiling is essential. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of organic impurities in pharmaceutical manufacturing due to its selectivity and sensitivity.[2] This application note presents a detailed protocol for the analysis of this compound using an HPLC-UV method. The method is designed to be accurate, specific, and suitable for routine quality control analysis.
Principle of the Method
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 97%).[]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).
-
Buffer components: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (H3PO4).
-
Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.02 M KH2PO4 buffer (pH adjusted to 3.0 with H3PO4) |
| Gradient | Isocratic at 60:40 (Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix Acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1 - 50 µg/mL. These solutions will be used to establish the calibration curve.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the sample diluent to achieve a final concentration within the calibration range. For instance, dissolve approximately 25 mg of the sample in a 25 mL volumetric flask and then perform a further 1:10 dilution. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation and Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] The following parameters should be assessed:
1. System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of a standard solution |
2. Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
3. Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | RSD (%) |
| Repeatability (n=6) | ≤ 2.0 |
| Intermediate Precision (n=6) | ≤ 2.0 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Estimated Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Logical Relationship of HPLC-UV Analysis
Caption: Logical relationship of components and principles in HPLC-UV analysis.
References
Application Notes and Protocols for the GC-MS Analysis of 2,4-Dichloro-6-(trifluoromethyl)aniline and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various industrial and pharmaceutical compounds. Due to its potential toxicity and the critical impact of impurities on the quality and safety of end products, a robust and reliable analytical method for its characterization and the identification of byproducts is essential. This document provides a detailed protocol for the analysis of this compound and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is crucial for accurate analysis and will depend on the sample matrix.
a) For Standard and Bulk Material Analysis:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile organic solvent, such as methanol or dichloromethane, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of approximately 10-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection into the GC-MS system.
b) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., reaction quench water):
-
Adjust the pH of the aqueous sample to >11 using a 1.0 M sodium hydroxide (NaOH) solution.
-
Transfer the sample to a separatory funnel and add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction process two more times with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to the desired final volume.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-350 |
| Solvent Delay | 3 minutes |
Data Presentation
The following tables summarize the expected quantitative data for this compound and its potential byproducts. The retention times and mass fragmentation patterns are based on the analysis of structurally similar compounds and theoretical fragmentation.
Table 1: GC-MS Data for this compound and Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₇H₄Cl₂F₃N | 230.01 | ~12.5 | 231 (M+2), 229 (M+), 194, 166, 129 |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 230.01 | ~12.2 | 231 (M+2), 229 (M+), 194, 166 |
| 2-Chloro-6-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | ~11.0 | 197 (M+2), 195 (M+), 160, 128 |
| 4-Chloro-2-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | ~11.5 | 197 (M+2), 195 (M+), 160, 128 |
| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 195.46 | ~13.0 | 197 (M+2), 195 (M+), 160, 125 |
| 3,5-Dichlorobenzotrifluoride | C₇H₃Cl₂F₃ | 215.00 | ~10.8 | 216 (M+2), 214 (M+), 179, 144 |
Note: Retention times are estimates and will vary depending on the specific GC column and conditions used.
Table 2: Predicted Mass Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Relative Abundance |
| 229, 231 | [M]+• (Molecular Ion) | High |
| 194, 196 | [M-Cl]+ | Moderate |
| 166, 168 | [M-CF₃]+ | Moderate |
| 129 | [M-Cl-CF₃]+ | Low |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway related to the biological impact of halogenated anilines.
Caption: GC-MS workflow for the analysis of this compound.
Caption: Potential mechanism of toxicity for halogenated anilines.
Application of 2,4-Dichloro-6-(trifluoromethyl)aniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,4-Dichloro-6-(trifluoromethyl)aniline is a key intermediate in the synthesis of a variety of high-performance dyes, particularly disperse azo dyes. The presence of two chlorine atoms and a trifluoromethyl group on the aniline ring imparts several desirable properties to the resulting dyes. These include high molar extinction coefficients, good lightfastness, and excellent sublimation fastness, making them suitable for dyeing hydrophobic fibers such as polyester.
The electron-withdrawing nature of the chlorine and trifluoromethyl substituents significantly influences the color of the resulting azo dyes, generally leading to a bathochromic (deepening of color) shift in the absorption maximum. This allows for the synthesis of a wide palette of colors, ranging from yellow to red and bordeaux, by carefully selecting the appropriate coupling component.
The primary application of this compound in dye synthesis is through the formation of an azo bridge (-N=N-). This is achieved via a two-step process: diazotization of the aniline, followed by an azo coupling reaction with an electron-rich aromatic compound.
Experimental Protocols
Protocol 1: Synthesis of a Disperse Azo Dye using this compound and N,N-diethylaniline
This protocol describes a representative synthesis of a disperse azo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 2.30 g (0.01 mol) of this compound in 20 mL of water and 3 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution of the diazonium salt is used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of glacial acetic acid.
-
Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate will form.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, which promotes the precipitation of the dye.
-
Continue stirring for another 30 minutes.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is colorless and neutral.
-
Recrystallize the crude dye from an ethanol-water mixture to obtain the pure product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following tables summarize representative quantitative data for disperse azo dyes synthesized from substituted anilines, including those with halogen and trifluoromethyl groups.
Table 1: Representative Yields and Melting Points of Azo Dyes
| Diazo Component Precursor | Coupling Component | Yield (%) | Melting Point (°C) |
| 2,4-Dichloroaniline | Phenol | 85 | 145-147 |
| 2,4-Dichloroaniline | 1-Naphthol | 88 | 198-200 |
| 4-Nitroaniline | N,N-diethylaniline | 92 | 155-157 |
| 2-Chloro-4-nitroaniline | 3-Methyl-1-phenyl-5-pyrazolone | 90 | 210-212 |
Table 2: Representative Spectroscopic Data of Azo Dyes in Ethanol
| Diazo Component Precursor | Coupling Component | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 2,4-Dichloroaniline | Phenol | 410 | 25,000 |
| 2,4-Dichloroaniline | 1-Naphthol | 480 | 35,000 |
| 4-Nitroaniline | N,N-diethylaniline | 495 | 42,000 |
| 2-Chloro-4-nitroaniline | 3-Methyl-1-phenyl-5-pyrazolone | 445 | 38,000 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a disperse azo dye.
Caption: General reaction pathway for azo dye synthesis.
Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethyl)aniline in the Synthesis of Bioactive Molecules
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Note on the Starting Material: While the initial topic specified 2,4-dichloro-6-(trifluoromethyl)aniline, the available scientific literature extensively documents the use of its isomer, 2,6-dichloro-4-(trifluoromethyl)aniline , as a crucial building block in the synthesis of a wide range of bioactive molecules. This document will therefore focus on the applications of this well-characterized and commercially significant isomer.
Introduction
2,6-Dichloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of numerous bioactive compounds, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring two chlorine atoms ortho to the amino group and a trifluoromethyl group para to it, imparts specific physicochemical properties to the resulting molecules, influencing their biological activity, metabolic stability, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of prominent bioactive molecules derived from this versatile starting material.
Application Notes
2,6-Dichloro-4-(trifluoromethyl)aniline serves as a pivotal precursor for the synthesis of various classes of bioactive molecules, most notably phenylpyrazole insecticides and other heterocyclic compounds. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.
Synthesis of Phenylpyrazole Insecticides (e.g., Fipronil)
A major application of 2,6-dichloro-4-(trifluoromethyl)aniline is in the production of fipronil, a broad-spectrum insecticide. Fipronil functions by blocking GABA-gated chloride channels and glutamate-gated chloride channels in insects, leading to central nervous system disruption. The synthesis involves the construction of a pyrazole ring onto the aniline nitrogen, followed by further functionalization.
Table 1: Quantitative Data for the Synthesis of Fipronil Intermediate 1
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Data |
| 1 | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | C₁₁H₅Cl₂F₃N₄ | 321.09 | ~95% | >97% | 132-141 | ¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis[1] |
Synthesis of Pyrazole-4-carbaldehyde Derivatives
This class of compounds, synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline, serves as a versatile scaffold for the development of various pharmaceutical agents. The synthesis proceeds via the Vilsmeier-Haack reaction on a hydrazone intermediate. These pyrazole derivatives are being explored for their potential as antibacterial, anti-inflammatory, and antiparasitic agents.[2]
Table 2: Quantitative Data for the Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
| Compound | Aryl Group | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 6g | 4-Trifluoromethylphenyl | C₁₈H₈Cl₂F₆N₂O | 85 | 88-90 | 10.11 (s, 1H), 8.25 (s, 1H), 8.01-8.03 (m, 2H), 7.74-7.83 (m, 4H) | 183.2, 151.8, 148.3, 139.1, 137.8, 136.9, 135.0, 133.9 (q), 129.8 (q), 129.0, 126.1, 123.7 (q), 122.6, 121.9 (q) |
| 6h | 4-Nitrophenyl | C₁₇H₈Cl₂F₃N₃O₃ | 88 | 206-208 | 10.12 (s, 1H), 8.33-8.36 (m, 2H), 8.27 (s, 1H), 8.13-8.15 (m, 2H), 7.82 (s, 2H) | 183.2, 151.8, 148.3, 139.1, 137.8, 136.9, 135.0, 133.8 (q), 129.6, 126.1, 123.7, 122.6, 121.9 (q) |
Data extracted from Hu, H. et al., Molecules, 2010.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (Fipronil Intermediate 1)
This protocol describes the synthesis of a key pyrazole intermediate for fipronil.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Glacial Acetic Acid
-
Ethyl 2,3-dicyanopropionate
-
Aqueous Ammonia
Procedure:
-
In a reaction vessel, add concentrated hydrochloric acid and cool to below 10°C.
-
Add sodium nitrite to the cooled acid and stir for 30 minutes.
-
Add glacial acetic acid and stir for another 30 minutes.
-
Slowly add a solution of 2,6-dichloro-4-(trifluoromethyl)aniline in glacial acetic acid, maintaining the temperature at approximately 10°C.
-
After the addition is complete, stir for 30 minutes.
-
Slowly warm the reaction mixture to 60°C and hold for 1 hour.
-
Cool the mixture to 20°C.
-
This forms the diazonium salt solution which is then reacted with ethyl 2,3-dicyanopropionate.
-
The resulting intermediate is then subjected to cyclization in an aqueous ammonia medium to yield the final product.
-
The product can be isolated by filtration, washed, and dried.
Protocol 2: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
This protocol details the synthesis of pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction.[2]
Materials:
-
Substituted acetophenone
-
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
-
Ethanol
-
Vilsmeier-Haack reagent (prepared from POCl₃ and DMF)
-
Sodium acetate
Procedure:
-
Synthesis of Hydrazone Intermediate: Reflux a mixture of the substituted acetophenone and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine in ethanol for 3-4 hours. Cool the reaction mixture to obtain the crude hydrazone, which can be recrystallized from ethanol.
-
Vilsmeier-Haack Cyclization: a. Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring. b. Add the hydrazone intermediate to the freshly prepared Vilsmeier-Haack reagent at 0°C. c. Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-90°C for 4-5 hours. d. Cool the mixture and pour it into crushed ice. e. Neutralize with a saturated solution of sodium acetate. f. The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to afford the pure 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde.
Visualizations
Signaling Pathway of Fipronil
Caption: Fipronil's inhibitory action on insect GABA and glutamate-gated chloride channels.
Experimental Workflow for the Synthesis of Pyrazole-4-carbaldehydes
Caption: Workflow for the two-step synthesis of pyrazole-4-carbaldehydes.
References
Application Notes and Protocols for the Functionalization of 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 2,4-dichloro-6-(trifluoromethyl)aniline. This compound is a valuable building block in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms and a trifluoromethyl group on the aniline ring offers multiple avenues for synthetic modification, making it a versatile starting material for drug discovery and development.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the aniline. This reaction is often employed to protect the amino group, to introduce a specific functional moiety, or as a key step in the synthesis of more complex molecules.
Experimental Protocol: N-Acetylation
This protocol is adapted from a standard procedure for the acetylation of anilines.
Materials:
-
This compound
-
Acetic anhydride
-
o-Dichlorobenzene (solvent)
-
Stirring apparatus
-
Heating mantle
-
Reaction flask
-
Apparatus for distillation and washing
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) in o-dichlorobenzene.
-
With stirring, add acetic anhydride (1.1 eq) to the solution.
-
Slowly heat the reaction mixture to 40°C and maintain this temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, raise the temperature to 105-110°C to distill off the acetic acid byproduct.
-
After removal of acetic acid, cool the reaction mixture and wash with water to obtain the N-acetylated product.
Summary of N-Acylation Reaction Conditions
| Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Acetic Anhydride | o-Dichlorobenzene | None | 40 | 0.5 h | >95 (conversion) |
| Acyl Chloride | Acetonitrile | Pyridine | 25 | 2-4 min (ultrasound) | High |
| Acetic Anhydride | Water | Sodium Acetate | Room Temp | Rapid | High |
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the amino functionality. The electron-withdrawing nature of the substituents on the aniline ring may decrease its nucleophilicity, potentially requiring more stringent reaction conditions compared to simple anilines.
Experimental Protocol: General N-Alkylation with Alkyl Halides
This protocol is a general guideline based on procedures for other polychlorinated anilines.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature if heated.
-
If NaH was used, carefully quench the excess with a few drops of isopropanol.
-
Filter the mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Summary of N-Alkylation Reaction Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Methyl Iodide | K₂CO₃ / NaH | Acetonitrile / DMF | 25 - 60 | 12 - 24 |
| Benzyl Bromide | Et₃N / DBU | Dichloromethane / Toluene | 25 - 80 | 8 - 16 |
| Ethyl Bromoacetate | NaHCO₃ / K₂CO₃ | Acetone / THF | 25 - 56 (reflux) | 6 - 12 |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the chlorinated aniline and an organoboron compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene, 1,4-dioxane, and water (degassed)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene, 1,4-dioxane, and water.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction to 90°C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the chlorinated aniline and a primary or secondary amine.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Add degassed toluene and stir at room temperature for 5 minutes.
-
Add this compound (1.0 eq) and the amine (1.5 eq).
-
Heat the mixture to reflux and stir for 6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Summary of Palladium-Catalyzed Cross-Coupling Reaction Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 |
| Buchwald-Hartwig | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux |
Visualized Workflows and Mechanisms
Caption: General experimental workflow for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline
Disclaimer: The synthesis of the specific isomer 2,4-dichloro-6-(trifluoromethyl)aniline is not widely documented in publicly available literature, which predominantly focuses on the 2,6-dichloro-4-(trifluoromethyl)aniline isomer used in agrochemicals.[1][2][3] The following guide is constructed based on established principles of organic chemistry, particularly the regioselective chlorination of substituted anilines, and data from analogous reactions.[4] The proposed protocols and troubleshooting advice are intended to provide a rational starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A logical and common strategy involves a multi-step synthesis starting from a monosubstituted precursor to control the regiochemistry of the chlorination steps. A proposed route is the chlorination of 2-chloro-6-(trifluoromethyl)aniline. To enhance selectivity and yield, this often involves protecting the highly activating amino group, followed by chlorination and deprotection.
Q2: Why is controlling the regioselectivity of chlorination a primary challenge?
Controlling the position of the second chlorine atom is difficult due to the competing directing effects of the substituents on the aniline ring. In the precursor 2-chloro-6-(trifluoromethyl)aniline, the amino group (-NH2) is a strong ortho-, para-director, while the existing chlorine (-Cl) is a weaker ortho-, para-director and the trifluoromethyl group (-CF3) is a meta-director. The powerful activating effect of the unprotected amine can lead to a mixture of isomers and over-chlorination.
Q3: What are the likely isomeric byproducts in this synthesis?
The primary byproducts would be other dichlorinated isomers resulting from chlorination at positions other than C4. Depending on the precise conditions and starting material, you might also encounter unreacted starting material or over-chlorinated trichloro- derivatives.
Q4: How can I improve the yield and selectivity for the desired 2,4-dichloro isomer?
Yield and selectivity can be optimized by:
-
Protecting the Amine: Converting the amine to an amide (e.g., an acetanilide) moderates its activating strength and provides steric hindrance, which can significantly improve regioselectivity.[5]
-
Choice of Chlorinating Agent: Different agents (e.g., N-Chlorosuccinimide (NCS), sulfuryl chloride, chlorine gas) exhibit different selectivities.[4][6]
-
Reaction Conditions: Temperature, solvent, and the use of a catalyst can heavily influence the reaction outcome. Milder conditions generally favor higher selectivity.[4]
Q5: Should I protect the amine group before chlorination?
Yes, protecting the amine group is highly recommended. Direct chlorination of unprotected anilines can be non-selective and lead to oxidation or polymerization side reactions.[4] Converting the amine to an acetanilide is a common and effective strategy to temporarily reduce its reactivity and direct the incoming electrophile more precisely before deprotection.[5]
Troubleshooting Guide
Problem 1: Low Yield of Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time, cautiously raising the temperature, or adding a slight excess of the chlorinating agent. |
| Product Degradation | Harsh reaction conditions (e.g., high temperature, strong acid/base) can degrade the product. Attempt the reaction under milder conditions. Ensure the workup procedure is not overly aggressive. |
| Loss During Workup/Purification | Optimize the extraction procedure by adjusting the pH and solvent choice. For purification, select an appropriate method (recrystallization, column chromatography, or vacuum distillation) and fine-tune the conditions to minimize loss. For example, in vacuum distillation, ensure the temperature and pressure are carefully controlled to prevent decomposition.[6] |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Suggested Solution |
| Uncontrolled Reactivity of Amine | As detailed in the FAQs, protect the amine as an acetanilide to moderate its directing effect and improve selectivity towards the desired C4 position. |
| Incorrect Chlorinating Agent/Solvent | The choice of chlorinating agent and solvent is critical. Experiment with different reagents. For instance, N-chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile or DMF can offer different selectivity compared to sulfuryl chloride or chlorine gas in a nonpolar solvent.[4] |
| Suboptimal Reaction Temperature | Electrophilic aromatic substitutions are often temperature-sensitive. Running the reaction at a lower temperature can increase the kinetic preference for one isomer over another, leading to higher selectivity. |
Problem 3: Formation of Over-Chlorinated Byproducts
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | Use a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents for monochlorination of the intermediate). Adding the agent slowly and portion-wise can help prevent localized areas of high concentration. |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can provide the necessary activation energy for a third chlorination to occur. Reduce the temperature and monitor the reaction closely, stopping it as soon as the desired product is maximized. |
Data Presentation
The following table illustrates how the choice of reaction conditions can influence the yield and regioselectivity of chlorination for substituted anilines, based on principles from related syntheses.[4]
Table 1: Influence of Reaction Parameters on Aniline Chlorination
| Substrate | Chlorinating Agent | Solvent | Temperature | Observed Outcome |
| 2-(Trifluoromethyl)aniline | CuCl₂ | Ionic Liquid | Room Temp | High yield of para-chloro product (90%).[4] |
| 2-Nitroaniline | CuCl₂ | Ionic Liquid | Room Temp | High yield of para-chloro product (85%), but requires longer reaction time (16h).[4] |
| 4-(Trifluoromethyl)aniline | Cl₂ Gas | Toluene | 0-10 °C | Typically yields the 2,6-dichloro product due to strong ortho-directing from the amine.[6] |
| Acetanilide | SO₂Cl₂ | Acetic Acid | Room Temp | Predominantly para-chloroacetanilide, demonstrating the directing effect of the protected amine. |
Experimental Protocols
Note: The following is a representative, multi-step protocol for the synthesis of this compound based on the proposed route. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Protection of 2-Chloro-6-(trifluoromethyl)aniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-chloro-6-(trifluoromethyl)aniline in 5-10 volumes of a suitable solvent (e.g., toluene or o-dichlorobenzene).[5]
-
Acetylation: Add 1.1 equivalents of acetic anhydride to the solution.[5]
-
Reaction: Slowly heat the mixture to 40-50°C and stir for 1-2 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Workup: Cool the reaction mixture. If necessary, wash with water and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude N-(2-chloro-6-(trifluoromethyl)phenyl)acetamide. Purify further by recrystallization if needed.
Step 2: Chlorination of N-(2-chloro-6-(trifluoromethyl)phenyl)acetamide
-
Setup: Dissolve 1 equivalent of the acetanilide from Step 1 in a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride).[6] Cool the flask in an ice bath.
-
Chlorination: Slowly add 1.05 equivalents of the chosen chlorinating agent (e.g., sulfuryl chloride or a solution of chlorine gas in the solvent) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC/GC for the formation of the dichlorinated product.
-
Workup: Carefully quench the reaction by pouring it into ice water. Collect the solid precipitate by filtration. Wash the solid with cold water and dry it to obtain crude N-(2,4-dichloro-6-(trifluoromethyl)phenyl)acetamide.
Step 3: Deprotection to Yield this compound
-
Setup: Place the crude acetanilide from Step 2 in a round-bottom flask with a reflux condenser.
-
Hydrolysis: Add a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours, or until TLC/GC analysis indicates the complete disappearance of the starting acetanilide.
-
Workup: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a base (e.g., aqueous sodium hydroxide) until the pH is > 8. The product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation, column chromatography, or recrystallization to yield the final product.[6]
Visualizations
Experimental Workflow Diagram
Caption: Proposed multi-step synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for optimizing the synthesis reaction.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. dataintelo.com [dataintelo.com]
- 3. dataintelo.com [dataintelo.com]
- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 5. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
Reducing byproduct formation in 2,4-Dichloro-6-(trifluoromethyl)aniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving 2,4-Dichloro-6-(trifluoromethyl)aniline. The information provided aims to help in reducing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
Common starting materials for the synthesis of dichlorinated trifluoromethylanilines include 4-trifluoromethylaniline or p-chlorobenzotrifluoride. The synthesis strategy often involves a chlorination step to introduce the two chlorine atoms onto the aromatic ring.
Q2: What are the typical byproducts I should expect in the synthesis of this compound?
The most common byproducts are typically isomers of the desired product, such as other dichlorinated trifluoromethylaniline isomers. You may also encounter polychlorinated byproducts where more than two chlorine atoms are added to the aromatic ring. Incomplete reactions can lead to the presence of unreacted starting materials or mono-chlorinated intermediates. Furthermore, like many aniline compounds, oxidation can lead to colored impurities.
Q3: How can I minimize the formation of isomeric byproducts during the chlorination step?
The formation of isomeric byproducts is highly dependent on the reaction conditions. The choice of solvent can have a significant effect on the ratio of products. It is crucial to carefully control the reaction temperature and the stoichiometry of the chlorinating agent. A slow, controlled addition of the chlorinating agent can also help in improving the selectivity of the reaction.
Q4: My reaction mixture has turned dark. What could be the cause and how can I prevent it?
A dark coloration in aniline reactions is often due to oxidation of the aniline compound, which can form colored byproducts like nitrobenzenes and azoxybenzenes. To prevent this, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
Q5: What are the recommended methods for purifying the final this compound product?
Common purification techniques for aniline derivatives include vacuum distillation and crystallization. For separating close-boiling isomers, fractional distillation under reduced pressure can be effective. Chromatographic methods, such as column chromatography, can also be employed for high-purity isolation.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. A higher or lower temperature may be required. - Adjust the stoichiometry of the reagents. - Consider a different solvent or catalyst to improve selectivity. |
| Presence of significant amounts of isomeric byproducts | - Incorrect reaction temperature. - Poor regioselectivity of the chlorination step. - Inappropriate solvent. | - Carefully control the reaction temperature. - Investigate different chlorinating agents (e.g., N-chlorosuccinimide instead of Cl2 gas). - Screen different solvents to find one that favors the formation of the desired isomer. |
| Formation of polychlorinated byproducts | - Excess of chlorinating agent. - Reaction temperature is too high. | - Use a stoichiometric amount or a slight excess of the chlorinating agent. - Add the chlorinating agent slowly and in portions to the reaction mixture. - Lower the reaction temperature. |
| Dark-colored reaction mixture or product | - Oxidation of the aniline. | - Conduct the reaction under an inert atmosphere (N2 or Ar). - Use degassed solvents. - Store the final product under an inert atmosphere and protected from light. |
| Difficulty in separating the product from byproducts | - Similar physical properties (e.g., boiling point, solubility) of the product and byproducts. | - For isomers with close boiling points, try fractional vacuum distillation with a high-efficiency column. - Explore different solvent systems for crystallization to find one that selectively precipitates the desired product. - Use preparative HPLC for high-purity separation on a smaller scale. |
Experimental Protocols
Representative Protocol for Chlorination of a Trifluoromethylaniline Derivative
This protocol is a representative example based on the synthesis of a similar compound and may require optimization for the synthesis of this compound.
Materials:
-
Starting trifluoromethylaniline derivative
-
N-Chlorosuccinimide (NCS)
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Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the starting trifluoromethylaniline in acetonitrile, add N-chlorosuccinimide (e.g., 1.1 equivalents).
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Heat the reaction mixture to a controlled temperature (e.g., 60°C) for a specified period (e.g., 16 hours).
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Monitor the reaction progress by a suitable analytical method such as TLC or GC.
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Upon completion, cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the solvent.
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The crude product can then be purified by methods such as column chromatography, crystallization, or vacuum distillation to isolate the desired this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: A troubleshooting decision tree for addressing common byproduct formation issues.
Technical Support Center: Purification of 2,4-Dichloro-6-(trifluoromethyl)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,4-Dichloro-6-(trifluoromethyl)aniline. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. For achieving high purity (e.g., >99%), vacuum distillation is often employed, particularly in industrial settings.[1][2] Recrystallization is a standard laboratory technique for removing impurities, and column chromatography is useful for separating the desired compound from closely related isomers or other impurities with similar physical properties.
Q2: My purified this compound is a yellow or brown color. What causes this and how can I fix it?
A2: Discoloration in anilines is typically due to the formation of colored oxidation byproducts.[3] To decolorize the material, you can treat a solution of the compound with activated carbon during the recrystallization process.[4] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can help prevent future discoloration.[3]
Q3: I am having difficulty separating this compound from its isomers. What is the best approach?
A3: Isomers of dichlorotrifluoromethylaniline can be challenging to separate due to their similar physical properties. Fractional vacuum distillation can be effective if there is a sufficient difference in boiling points.[1] For laboratory-scale separations where distillation is not practical or effective, column chromatography is the preferred method. A careful selection of the mobile phase (eluent) and stationary phase is crucial for achieving good separation.[4]
Q4: What are the likely impurities in a sample of this compound?
A4: Common impurities may include unreacted starting materials, isomers formed during the chlorination reaction (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline), and products of over-chlorination (trichloro-isomers).[5] Additionally, oxidation byproducts can be present, especially if the material has been stored improperly.[3]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent. - Add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent and cool slowly. - Ensure the crude material is as pure as possible before recrystallization. |
| No crystal formation upon cooling | Too much solvent was used. The solution is not saturated. | - Evaporate some of the solvent to concentrate the solution and then try cooling again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of cold solvent to wash the crystals during filtration. - Preheat the funnel and filter paper for hot filtration to prevent the product from crashing out. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the impurity. The impurity has very similar solubility characteristics to the product. | - Perform a second recrystallization with a different solvent system. - Consider an alternative purification method such as column chromatography or vacuum distillation. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC plate | The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the eluent. For normal-phase chromatography (silica gel), if the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. - Try a different combination of solvents. Common solvent systems include mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). |
| Co-elution of product and impurities | The polarity of the eluent is too high. The column is overloaded. | - Use a shallower gradient or isocratic elution with a lower polarity mobile phase.[4] - Reduce the amount of crude material loaded onto the column. |
| Tailing of the product band | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | - Add a small amount of a modifier to the eluent. For basic compounds like anilines, adding a small percentage of triethylamine (e.g., 0.1-1%) can help to reduce tailing.[4] |
| Product is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A step gradient or a linear gradient can be employed. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold. A common solvent system for anilines is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane.[6]
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Gently heat the mixture for a few minutes.
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Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
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Stationary Phase and Eluent Selection: Based on thin-layer chromatography (TLC) analysis, choose a suitable solvent system that gives good separation of the target compound from impurities. For anilines, silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a good starting point for the mobile phase.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.[4]
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Elution: Begin eluting with the non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Vacuum Distillation
For vacuum distillation, the boiling point of this compound is reported to be 98-100 °C at 0.6 mmHg.[] The specific conditions will depend on the vacuum source and the apparatus used. It is crucial to have a well-controlled vacuum and heating system to achieve good separation.
Visualizing Workflows
Caption: A general workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common recrystallization problems.
References
- 1. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Palladium-Catalyzed Reactions with 2,4-Dichloro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(trifluoromethyl)aniline in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during palladium-catalyzed reactions involving this compound. The highly electron-deficient nature of this substrate, due to the presence of two chlorine atoms and a strong electron-withdrawing trifluoromethyl group, presents unique challenges.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction (Buchwald-Hartwig, Suzuki, etc.) with this compound is failing or showing very low conversion. What are the most likely causes?
A1: Low or no yield with this substrate is a common problem and typically points to challenges in the catalytic cycle, specifically the oxidative addition step. The electron-deficient nature of the aryl chloride makes it less reactive towards the Pd(0) catalyst.
Recommended Actions:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a more active, state-of-the-art catalyst system.
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Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands are essential for activating electron-deficient aryl chlorides. Excellent starting points include XPhos , SPhos , and BrettPhos . These ligands promote the crucial oxidative addition and reductive elimination steps.
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Employ Well-Defined Precatalysts: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), use air- and moisture-stable precatalysts. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are highly recommended as they ensure the efficient generation of the active monoligated Pd(0) species.
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Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and activity for difficult couplings and are a viable alternative to phosphine ligands.
-
-
Base Selection: The choice of base is critical.
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For Buchwald-Hartwig aminations , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine coupling partner.
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For Suzuki couplings , strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion.
-
Inert Atmosphere: Oxygen can rapidly deactivate the palladium catalyst. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Solvents must be anhydrous and thoroughly degassed.
-
Issue 2: Formation of Side Products
Q2: I am observing a significant amount of a side product that appears to be 2-chloro-4-(trifluoromethyl)aniline or 1,3-dichloro-5-(trifluoromethyl)benzene. What is this side reaction and how can I minimize it?
A2: You are likely observing hydrodehalogenation , a common side reaction where one of the chlorine atoms is replaced by a hydrogen. This occurs when the palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the desired coupling partner.
Recommended Actions:
-
Minimize Hydrogen Sources: Ensure all reagents and solvents are strictly anhydrous. While challenging, potential hydrogen sources can include trace water, the amine coupling partner, or the solvent itself (e.g., alcohols).
-
Optimize Ligand and Base: The choice of ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling. Screening different ligands may be necessary. Using a strong, non-coordinating base can sometimes disfavor this pathway.
-
Control Reaction Temperature: While higher temperatures may be needed for activation, excessive heat can sometimes promote side reactions. Once the optimal catalyst system is identified, try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
Issue 3: Regioselectivity - Which Chlorine Reacts?
Q3: My reaction is working, but I am unsure which of the two chlorine atoms on this compound is more likely to react. Is there a predictable selectivity?
A3: In palladium-catalyzed cross-coupling reactions, oxidative addition is generally more facile at the more sterically accessible and/or electronically favorable position. For this compound:
-
The chlorine at the C4-position is generally more reactive. It is less sterically hindered than the C2-chlorine, which is flanked by the bulky -CF₃ and -NH₂ groups.
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While electronic effects are complex, the steric argument is often dominant in these cases. You should expect the primary product to be the result of coupling at the C4-position. If mono-coupling is achieved, you can often drive the reaction to a di-coupling with more forcing conditions (higher temperature, longer reaction time, fresh catalyst).
Quantitative Data Summary
The following tables provide representative starting conditions for various palladium-catalyzed cross-coupling reactions with challenging, electron-deficient aryl chlorides. These conditions are based on established protocols for similar substrates and should be used as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Primary/Secondary Amines) | Condition B (Ammonia Surrogate) | Notes |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | Substrate is limiting reagent. |
| Amine | Alkyl- or Arylamine (1.2 equiv) | Benzophenone Imine (1.2 equiv) | A slight excess of the amine is used. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G3 (2 mol%) | Precatalysts are recommended for reproducibility. |
| Ligand | (None needed with precatalyst) | (None needed with precatalyst) | Ligand is part of the precatalyst. |
| Base | NaOtBu (1.4 equiv) | LHMDS (2.0 equiv) | Strong, non-nucleophilic bases are crucial. |
| Solvent | Toluene or Dioxane (0.5 - 1.0 M) | THF or Toluene (0.5 - 1.0 M) | Must be anhydrous and degassed. |
| Temperature | 100 - 110 °C | 65 - 80 °C | Higher temperatures are often required. |
| Time | 12 - 24 h | 12 - 24 h | Monitor by TLC or LC-MS. |
| Typical Yield | 60 - 90% (mono-arylation at C4) | 70 - 95% (mono-arylation at C4) | Yields are highly dependent on the specific amine. |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Substrate is limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.5 equiv) | Excess boronic acid drives the reaction. |
| Pd Precatalyst | SPhos Pd G3 (2 mol%) | Other bulky ligand precatalysts (e.g., XPhos) are also suitable. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ is also a good alternative. |
| Solvent | Dioxane / H₂O (e.g., 5:1 ratio) | A biphasic solvent system is common. Must be degassed. |
| Temperature | 90 - 110 °C | Heating is typically required. |
| Time | 4 - 18 h | Monitor by TLC or LC-MS. |
| Typical Yield | 70 - 95% (mono-coupling at C4) | Yields depend on the boronic acid partner. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific amine coupling partners.
Materials:
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This compound
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Amine coupling partner (e.g., morpholine)
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XPhos Pd G3 Precatalyst
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Sodium tert-butoxide (NaOtBu)
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Anhydrous, degassed toluene
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Schlenk tube or similar reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
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Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
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Reagent Addition: Add anhydrous, degassed toluene (2 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
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Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
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Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then
Managing regioselectivity in the synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-(trifluoromethyl)aniline. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in managing regioselectivity and overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies involve the selective chlorination of a trifluoromethyl-substituted aniline precursor. Key routes include the direct chlorination of 4-chloro-2-(trifluoromethyl)aniline or the chlorination of 2-(trifluoromethyl)aniline. Another approach involves the acetylation of aniline, followed by trifluoromethylation, a subsequent chlorination step, and finally deprotection via hydrolysis.
Q2: What factors determine the regioselectivity of the chlorination step?
A2: The regioselectivity is primarily governed by the electronic directing effects of the substituents on the aniline ring. The amino group (-NH2) is a strong activating group and an ortho, para-director, while the trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director.[1][2] The interplay of these competing effects, along with steric hindrance, dictates the position of the incoming chlorine atoms.
Q3: Why is the formation of the 2,6-dichloro isomer a common side product?
A3: The formation of 2,6-dichloro-4-(trifluoromethyl)aniline is a frequent issue because the amino group strongly directs chlorination to both ortho positions (positions 2 and 6).[3] To favor the desired 2,4-dichloro isomer, the directing influence of the trifluoromethyl group and the existing chloro-substituent (in the case of 4-chloro-2-(trifluoromethyl)aniline as a starting material) must be effectively leveraged.
Q4: Can protecting the amine group improve regioselectivity?
A4: Yes, protecting the amine group, for instance, through acetylation to form an acetanilide, can modulate its directing strength and steric bulk.[4][5] This can alter the electronic and steric environment of the aromatic ring, potentially leading to a more favorable isomer ratio. However, this introduces additional steps of protection and deprotection into the synthetic sequence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2,4-dichloro isomer | - Incorrect reaction temperature or time.- Suboptimal choice of chlorinating agent or solvent.- Formation of multiple isomers, reducing the yield of the target compound. | - Optimize reaction temperature and monitor the reaction progress using techniques like GC-MS or TLC.- Experiment with different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) and solvents to find conditions that favor the desired isomer.- Consider a multi-step synthesis involving a protecting group for the amine to enhance regioselectivity.[4] |
| High proportion of the 2,6-dichloro isomer | The strong ortho, para-directing effect of the amine group is dominating the reaction. | - Modify the reaction conditions to favor kinetic or thermodynamic control, depending on which favors the desired isomer.- Employ a bulky protecting group on the amine to sterically hinder the ortho positions.- Investigate the use of a catalyst that can promote chlorination at the desired position.[6][7] |
| Formation of over-chlorinated byproducts (e.g., trichloro- derivatives) | - Excess of the chlorinating agent.- Reaction time is too long. | - Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely and quench it as soon as the desired product is formed in maximum yield. |
| Incomplete reaction | - Insufficient amount of chlorinating agent.- Low reaction temperature or insufficient reaction time.- Deactivation of the catalyst. | - Ensure the correct stoichiometry of reagents.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation.- If using a catalyst, ensure it is active and not poisoned by impurities. |
| Difficult purification of the final product | The isomers have very similar physical properties (e.g., boiling point, polarity). | - Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation.- Consider derivatization of the isomers to facilitate separation, followed by removal of the derivatizing group.- Optimize the crystallization conditions to selectively crystallize the desired isomer. |
Experimental Protocols
Method 1: Direct Chlorination of 4-Chloro-2-(trifluoromethyl)aniline
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Chlorination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 1.0-1.2 eq) in the same solvent via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and stir. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of dichlorinated trifluoromethyl anilines. Please note that these are representative values and actual results may vary.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Isomer(s) | Reported Yield (%) |
| 4-Chloro-2-(trifluoromethyl)aniline | N-Chlorosuccinimide | Acetic Acid | 20-25 | 4-6 | This compound | Varies, optimization needed |
| 2-(Trifluoromethyl)aniline | Sulfuryl Chloride | Dichloromethane | 0-10 | 2-4 | Mixture of isomers | Varies |
| 4-(Trifluoromethyl)aniline | Chlorine Gas | Chloroform | 10-20 | 3-5 | 2,6-Dichloro-4-(trifluoromethyl)aniline | ~70-80[8] |
| N-acetyl-4-(trifluoromethyl)aniline | N-Chlorosuccinimide | Acetonitrile | 25-30 | 5-7 | 2-Chloro-N-acetyl-4-(trifluoromethyl)aniline | Moderate to high |
Visualizing Reaction Pathways and Logic
To better understand the synthetic strategies and the factors influencing regioselectivity, the following diagrams illustrate the key concepts.
Caption: Alternative synthetic workflows for obtaining this compound.
Caption: Directing effects of amine and trifluoromethyl groups on electrophilic aromatic substitution.
References
- 1. homework.study.com [homework.study.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 8. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Identification of impurities in 2,4-Dichloro-6-(trifluoromethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline. This guide addresses common issues encountered during synthesis, with a focus on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route 1: Direct Chlorination: This method involves the direct chlorination of 4-(trifluoromethyl)aniline using a chlorinating agent such as chlorine gas or sulfuryl chloride.[1][2]
-
Route 2: Halogenation and Ammoniation: This route starts with p-chlorobenzotrifluoride, which undergoes further halogenation to form 3,4,5-trichlorobenzotrifluoride, followed by an ammoniation reaction to yield the final product.[3]
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen. Below is a summary of potential impurities:
| Impurity Type | Specific Examples | Likely Route of Formation |
| Isomeric Impurities | 2,6-Dichloro-4-(trifluoromethyl)aniline (desired product), 2,4-Dichloro-5-(trifluoromethyl)aniline, 3,4-Dichloro-6-(trifluoromethyl)aniline | Direct chlorination of 4-(trifluoromethyl)aniline |
| 2,4,5-trichlorobenzotrifluoride | Halogenation of p-chlorobenzotrifluoride[3] | |
| Incomplete Reaction | 4-(trifluoromethyl)aniline (starting material), 2-Chloro-4-(trifluoromethyl)aniline (monochlorinated intermediate) | Direct chlorination of 4-(trifluoromethyl)aniline |
| Over-chlorination | 2,4,6-Trichloro-(trifluoromethyl)aniline | Direct chlorination of 4-(trifluoromethyl)aniline |
| Oxidation Products | 2,4-Dichloro-6-(trifluoromethyl)nitrosobenzene, 2,4-Dichloro-6-(trifluoromethyl)nitrobenzene, (Chloro)benzoquinone imines | Oxidation of the aniline during chlorination[4][5][6] |
Q3: An "oxynitride" impurity has been mentioned in the literature. What is the likely structure of this impurity?
A3: The term "oxynitride" in the context of aniline chlorination likely refers to oxidation products of the nitrogen atom. The most probable structures are the corresponding N-oxide, nitroso, or nitro derivatives. For instance, the oxidation of the amino group of this compound would lead to 2,4-Dichloro-6-(trifluoromethyl)nitrosobenzene or 2,4-Dichloro-6-(trifluoromethyl)nitrobenzene. These colored impurities can arise from the oxidative nature of the chlorination conditions.[5][6]
Q4: What analytical techniques are best suited for identifying and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomers and over-chlorinated products. The mass spectrometer provides structural information for identification.[7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including less volatile and thermally labile compounds. When coupled with a UV detector, it is excellent for quantification.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the separation power of HPLC with the definitive identification capabilities of mass spectrometry, which is particularly useful for identifying unknown impurities.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively determine the structure of isolated impurities.
Troubleshooting Guides
Problem 1: My final product is off-color (e.g., yellow, brown, or purple).
-
Possible Cause: Formation of colored oxidation byproducts, such as (chloro)benzoquinone imines or other oxidized aniline species.[5][6]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Temperature Control: Maintain strict temperature control during the chlorination step, as higher temperatures can promote oxidation.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can remove colored impurities.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help adsorb colored impurities.
-
Column Chromatography: For high-purity requirements, column chromatography is an effective purification method.
-
-
Problem 2: GC-MS/HPLC analysis shows the presence of the starting material, 4-(trifluoromethyl)aniline.
-
Possible Cause: Incomplete chlorination reaction.
-
Troubleshooting Steps:
-
Reaction Time: Increase the reaction time and monitor the progress by TLC or a rapid chromatographic method.
-
Stoichiometry of Chlorinating Agent: Ensure at least two equivalents of the chlorinating agent are used for dichlorination. A slight excess may be necessary, but this should be optimized to avoid over-chlorination.
-
Reaction Temperature: A moderate increase in reaction temperature may improve the reaction rate, but this must be balanced against the risk of side reactions.
-
Problem 3: My product contains significant amounts of isomeric impurities.
-
Possible Cause: Lack of regioselectivity in the chlorination reaction. The directing effects of the amino and trifluoromethyl groups can lead to the formation of various positional isomers.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. Consider screening agents like N-chlorosuccinimide (NCS) which may offer different regioselectivity compared to chlorine gas.[5][11]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. Experiment with different solvents (e.g., chlorinated hydrocarbons, acetic acid).
-
Purification: Isomers with different polarities can often be separated by column chromatography or fractional distillation under reduced pressure.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution), dissolve 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or glacial acetic acid).
-
Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.1 equivalents) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into ice water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: GC-MS Method for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5MS).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
Protocol 3: HPLC Method for Impurity Profiling
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a buffer like ammonium acetate to improve peak shape).
-
Gradient Program:
-
Start with a composition suitable to retain the most polar impurities (e.g., 30% acetonitrile).
-
Linearly increase the acetonitrile concentration to elute the main product and less polar impurities (e.g., to 95% acetonitrile over 20-30 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic pathways to this compound and associated impurities.
Caption: A logical workflow for troubleshooting common impurities in the synthesis.
Caption: A standard workflow for the analytical identification of impurities.
References
- 1. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2,4-Dichloro-6-(trifluoromethyl)aniline production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,4-Dichloro-6-(trifluoromethyl)aniline production. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Detailed scale-up data for this compound is not extensively available in public literature. Much of the following guidance is based on established principles of chemical synthesis, scale-up, and data from the closely related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: While specific industrial routes for this compound are proprietary, a common laboratory and potential scale-up approach involves a multi-step synthesis. One plausible route starts with 2-chloro-6-nitrotoluene, which is then subjected to trifluoromethylation, reduction of the nitro group, and subsequent chlorination. An alternative is the direct chlorination of 2-amino-3-chlorobenzotrifluoride.
Q2: What are the primary challenges in scaling up the production of this compound?
A2: Key challenges during scale-up include:
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Exothermic Reactions: Both chlorination and trifluoromethylation steps can be highly exothermic, posing a risk of runaway reactions if not properly controlled.
-
Isomer Control: The chlorination step can lead to the formation of undesired isomers, which can be difficult to separate from the final product.
-
Reagent Handling: The process involves hazardous and corrosive reagents like chlorine gas and trifluoromethylating agents, which require specialized handling and equipment at a larger scale.
-
Product Purification: Achieving high purity on a large scale can be challenging due to the presence of closely related impurities and starting materials. Distillation and crystallization are common methods, but their efficiency can vary with scale.[1][2]
-
Waste Management: The synthesis generates significant amounts of acidic and halogenated waste streams that require proper treatment and disposal, which is a more significant concern at an industrial scale.
Q3: What purity levels are typically required for pharmaceutical applications?
A3: For use as a pharmaceutical intermediate, this compound typically requires a purity of 99.0% or higher, with strict limits on specific impurities, particularly other isomers and heavy metals.[3][4]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction temperature or time. | Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by in-process controls (e.g., GC, HPLC). Extend the reaction time and check for conversion improvement. |
| Poor mixing at larger scale. | Evaluate the reactor's agitation efficiency. For scale-up, consider using a reactor with better mixing capabilities or adjusting the stirrer speed and design. | |
| Deactivation of catalyst. | If a catalyst is used (e.g., in a reduction step), ensure it is fresh and not poisoned by impurities in the starting materials or solvent. Consider increasing the catalyst loading after small-scale tests. | |
| Significant side-product formation | Reaction temperature is too high. | Optimize the reaction temperature to favor the desired product. An overly high temperature can lead to degradation or side reactions. Implement a more robust cooling system for the reactor. |
| Incorrect stoichiometry or addition rate. | Re-verify the molar ratios of the reactants. During scale-up, the rate of reagent addition is critical, especially for exothermic reactions. A slower, controlled addition can minimize side-product formation. |
Impurity Profile Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of over-chlorinated or under-chlorinated species | Poor control over chlorinating agent addition. | Implement a precise mass-flow controller for the addition of chlorine gas. Ensure efficient mixing to avoid localized high concentrations of the chlorinating agent. |
| Non-optimal reaction temperature. | Perform a temperature sensitivity study to find the optimal range for selective chlorination. | |
| Formation of positional isomers | Incorrect directing group effect or reaction conditions. | The directing effects of the amine and trifluoromethyl groups are key. Protecting the amine group (e.g., as an acetanilide) before chlorination can improve regioselectivity. |
| Residual starting materials in the final product | Incomplete reaction. | Increase reaction time or temperature as described for low yield issues. Consider a slight excess of one of the reagents to drive the reaction to completion, if the excess can be easily removed. |
| Inefficient purification. | Optimize the purification process. This may involve using a more efficient distillation column, changing the crystallization solvent, or adding a wash step to the work-up procedure. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is a hypothetical representation based on common organic synthesis methodologies.
Step 1: Acetylation of 2-Amino-5-chlorobenzotrifluoride
-
To a stirred solution of 2-amino-5-chlorobenzotrifluoride (1.0 eq) in a suitable solvent like acetic acid, slowly add acetic anhydride (1.1 eq).
-
Heat the mixture to 50-60 °C and maintain for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting solid, wash with water, and dry to obtain N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
Step 2: Chlorination of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide
-
Dissolve the product from Step 1 in a chlorinated solvent such as dichloromethane or carbon tetrachloride.
-
While protecting from light, bubble chlorine gas (1.05 eq) through the solution at a controlled rate, maintaining the temperature at 10-15 °C.
-
Monitor the reaction by GC for the disappearance of the starting material.
-
Once the reaction is complete, purge the system with nitrogen to remove excess chlorine.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Hydrolysis of N-(2,4-dichloro-6-(trifluoromethyl)phenyl)acetamide
-
To the crude product from Step 2, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 80-90 °C) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer and concentrate to give the crude this compound.
Step 4: Purification
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product with high purity.
Visualizations
Experimental Workflow
Caption: Illustrative multi-step synthesis workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. dataintelo.com [dataintelo.com]
- 4. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sbsgenetech.com]
Preventing decomposition of 2,4-Dichloro-6-(trifluoromethyl)aniline during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2,4-Dichloro-6-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown or black. What is the cause and how can I prevent it?
A1: Dark discoloration is a common indicator of oxidation of the aniline functional group. Anilines, particularly electron-rich ones, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as heat, light, and the presence of metal catalysts. This oxidation can lead to the formation of highly colored polymeric impurities and tar-like substances, resulting in reduced yield and purification difficulties.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] This is the most effective way to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Purify Starting Material: Ensure the this compound is pure before use. Impurities can sometimes catalyze decomposition.
-
Protecting Groups: If the reaction conditions are harsh or involve strong oxidizing agents, consider protecting the aniline's amino group. Acetylation is a common and effective strategy.[1]
Q2: I am observing significant dehalogenation (loss of a chlorine atom) as a side product in my palladium-catalyzed cross-coupling reaction. How can I minimize this?
A2: Dehalogenation, specifically hydrodehalogenation where a halogen is replaced by a hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. This is often promoted by certain bases and reaction conditions.
Troubleshooting and Prevention:
-
Choice of Base: Strong, sterically hindered bases are often employed in these reactions. However, some bases can promote dehalogenation. Screening different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) can help identify one that minimizes this side reaction.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the outcome of the reaction. Using bulky, electron-rich ligands can often favor the desired cross-coupling pathway over reductive dehalogenation.
-
Protecting Groups: Protecting the amino group with a Boc (tert-butyloxycarbonyl) group can sometimes suppress this side reaction.[1]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q3: Can the trifluoromethyl (-CF₃) group on this compound decompose or hydrolyze during my reaction?
A3: The trifluoromethyl group is generally considered to be chemically robust and stable under most reaction conditions. However, under very harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the -CF₃ group to a carboxylic acid can occur, although this is not a common issue in typical organic synthesis. For most applications, the trifluoromethyl group's stability is a key advantage.
Q4: What are the expected hazardous decomposition products of this compound at high temperatures?
A4: Thermal decomposition of this compound can release a variety of hazardous gases. According to safety data sheets, these include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Gaseous hydrogen fluoride (HF)
-
Hydrogen chloride gas (HCl)[2]
It is crucial to handle this compound in a well-ventilated fume hood and to avoid excessive heat.
Troubleshooting Guides
Issue 1: Oxidation and Discoloration
This guide provides a systematic approach to diagnosing and solving issues related to the oxidation of this compound during a reaction.
Symptoms:
-
Reaction mixture turns yellow, brown, or black.
-
Formation of insoluble, tar-like material.
-
Low yield of the desired product.
-
Complex mixture of byproducts observed by TLC or LC-MS.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation issues.
Issue 2: Dehalogenation in Palladium-Catalyzed Cross-Coupling
This guide assists in troubleshooting the unwanted removal of a chlorine atom during reactions like Suzuki or Buchwald-Hartwig couplings.
Symptoms:
-
Presence of a significant amount of the hydrodehalogenated byproduct (2-Chloro-6-(trifluoromethyl)aniline or 4-Chloro-6-(trifluoromethyl)aniline) in the crude reaction mixture.
-
Reduced yield of the desired cross-coupled product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide to increase its stability towards oxidation and to moderate its reactivity.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in a suitable solvent such as glacial acetic acid or an aprotic solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
If the product precipitates, collect it by vacuum filtration. If not, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(2,4-dichloro-6-(trifluoromethyl)phenyl)acetamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of N-(2,4-dichloro-6-(trifluoromethyl)phenyl)acetamide
This protocol outlines the hydrolysis of the acetamide protecting group to regenerate the free aniline.
Materials:
-
N-(2,4-dichloro-6-(trifluoromethyl)phenyl)acetamide
-
Ethanol
-
Concentrated hydrochloric acid or sodium hydroxide solution
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Acidic Hydrolysis:
-
Dissolve the acetamide in ethanol in a round-bottom flask.
-
Add an excess of aqueous hydrochloric acid (e.g., 3-6 M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the deprotected aniline.
Basic Hydrolysis:
-
Dissolve the acetamide in ethanol.
-
Add an aqueous solution of a strong base like sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and dry.
-
Concentrate the solution to obtain the product.
Data Presentation
Table 1: Stability of this compound under Various Conditions (Qualitative)
| Condition | Observation | Recommended Action |
| Exposure to Air (Ambient Temp.) | Slow oxidation over time, leading to discoloration. | Store under an inert atmosphere. |
| Elevated Temperature (in Air) | Accelerated oxidation and potential for thermal decomposition. | Avoid high temperatures; use an inert atmosphere if heating is necessary. |
| Strong Oxidizing Agents | Rapid decomposition and formation of complex byproducts. | Avoid contact with strong oxidants. |
| Strong Acids/Bases | Generally stable, but harsh conditions at high temperatures may lead to degradation. | Use the mildest effective acidic/basic conditions. |
| Palladium Catalysis | Potential for dehalogenation as a side reaction. | Optimize base, ligand, and temperature. |
Table 2: General Troubleshooting for Common Reactions
| Reaction Type | Common Issue | Potential Cause(s) | Suggested Solution(s) |
| Suzuki Coupling | Low yield, dehalogenation | Inactive catalyst, suboptimal base, high temperature | Screen different Pd catalysts/ligands, use a milder base (e.g., K₂CO₃, K₃PO₄), lower reaction temperature. |
| Buchwald-Hartwig Amination | Low yield, dehalogenation | Steric hindrance, catalyst deactivation, inappropriate base/ligand combination | Use a bulky, electron-rich ligand; screen different bases; ensure anhydrous and anaerobic conditions. |
| Acylation/Sulfonylation | Low yield, multiple products | Aniline too deactivated, side reactions | Use a more reactive acylating/sulfonylating agent, consider a stronger base, protect other functional groups if necessary. |
References
Improving the solubility of 2,4-Dichloro-6-(trifluoromethyl)aniline for reactions
Welcome to the technical support center for 2,4-Dichloro-6-(trifluoromethyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in preparation for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that affect its solubility?
A1: The solubility of this compound is governed by its hybrid structure. It contains a polar amine (-NH₂) group capable of hydrogen bonding, which promotes solubility in polar solvents. However, the molecule is dominated by a large, nonpolar aromatic ring substituted with two chloro (-Cl) groups and a highly hydrophobic trifluoromethyl (-CF₃) group. These nonpolar features significantly reduce its solubility in water and other polar protic solvents but increase its affinity for non-polar organic solvents.
Q2: Why is this compound poorly soluble in water?
A2: The compound is sparingly soluble in water due to the large hydrophobic surface area of the dichlorinated, trifluoromethylated benzene ring. While the amine group can form some hydrogen bonds with water, the overall molecule is lipophilic ("fat-loving") and does not readily dissolve in aqueous media. Similar halogenated anilines are known to be insoluble or only slightly soluble in water.
Q3: In which types of organic solvents is this compound likely to be soluble?
A3: Based on the principle of "like dissolves like," the compound is predicted to be most soluble in non-polar and polar aprotic organic solvents that can effectively solvate its large aromatic structure.[1] Solvents such as toluene, dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate are likely to be effective.[1][2] It may also show moderate to good solubility in polar protic solvents like ethanol and methanol, but likely less so than in aprotic solvents of similar polarity.[3]
Q4: Can adjusting the pH of an aqueous solution improve solubility?
A4: Yes, for aqueous or semi-aqueous systems, adjusting the pH can significantly enhance solubility. As an aniline derivative, the amino group is basic and can be protonated under acidic conditions to form an anilinium salt (e.g., anilinium chloride).[4] This salt is an ion and is substantially more water-soluble than the neutral molecule. This technique is often used for purification or to prepare aqueous stock solutions.[4][5]
Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. The table below provides a predicted solubility profile based on its chemical structure and data from analogous halogenated trifluoromethyl anilines.[1][3] Researchers should experimentally verify solubility for their specific application.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Notes |
| Water | Polar Protic | Very Low / Insoluble | The large hydrophobic aromatic ring dominates the molecule's properties.[3] |
| Toluene | Non-polar Aromatic | Soluble | "Like dissolves like"; the aromatic solvent effectively solvates the aromatic ring.[2] |
| Hexane | Non-polar Aliphatic | Sparingly Soluble | May have limited solubility due to the molecule's slight polarity.[2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds.[3] |
| Chloroform | Polar Aprotic | Soluble | Similar properties to dichloromethane.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether that can dissolve a wide range of compounds. |
| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds.[1] |
| Ethyl Acetate | Polar Aprotic | Soluble | Effective for compounds of intermediate polarity.[1] |
| Methanol | Polar Protic | Moderately Soluble | The polar -OH group can interact with the amine, but the hydrophobic part hinders high solubility.[3] |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol; may require heating to improve dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, highly polar aprotic solvent capable of dissolving many poorly soluble compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another strong, polar aprotic solvent often used for challenging solutes. |
Troubleshooting Guide
Q: I am trying to dissolve the compound in my reaction solvent, but it is not fully dissolving or is dissolving very slowly. What should I do?
A: If you are encountering poor dissolution, follow this troubleshooting workflow:
Q: My compound dissolved initially with heating, but it precipitated out of solution after cooling to room temperature. How can I prevent this?
A: This indicates that you created a supersaturated solution at a higher temperature and the compound's solubility at room temperature is lower than your target concentration.
-
Maintain Elevated Temperature: If your reaction can be performed at a higher temperature, maintain the heat throughout the reaction setup and duration.
-
Use a Co-solvent: Add a small percentage of a stronger solvent (like DMSO or DMF) to the primary solvent to increase the overall solvating power at room temperature.
-
Reduce Concentration: If possible, lower the concentration of your solution to a level that is stable at the desired reaction temperature.
Q: I need to use a protic solvent like ethanol for my reaction, but the solubility is poor. What are my options?
A: For protic solvents, you can try the following:
-
Gentle Heating: Warming the ethanolic mixture can often be sufficient to dissolve the required amount.
-
Use of a Co-solvent: Add a small amount of a more effective solvent like THF or Dichloromethane if it is compatible with your reaction chemistry.
-
Acidification: If compatible with your reaction, add a small amount of acid (like HCl in dioxane) to form the more soluble anilinium salt. This is only suitable if the free base form of the aniline is not required for the reaction itself.
Experimental Protocols
Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable method for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.[1][3]
Objective: To determine the saturation solubility (e.g., in mg/mL or g/100 mL) of the compound.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene, THF, etc.)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Volumetric pipettes
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)
-
Centrifuge
Methodology:
-
Preparation: Add an excess amount of this compound to a tared (pre-weighed) vial. An excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours to ensure saturation.
-
Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) and pass it through a chemically compatible syringe filter into a new, tared vial.
-
Evaporation: Weigh the vial with the filtered solution. Then, carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Final Weighing: Once the solute is completely dry, weigh the vial again. The difference between this final mass and the tare weight of the vial is the mass of the dissolved compound.
-
Calculation: The solubility can be calculated by dividing the mass of the dried solute by the volume of the supernatant sampled.
References
Technical Support Center: Catalyst Selection for Efficient Conversion of 2,4-Dichloro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic conversion of 2,4-Dichloro-6-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the catalytic conversion of this compound?
A1: The primary challenges stem from the electronic properties and steric hindrance of the substrate. The presence of two electron-withdrawing chlorine atoms and a strong electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making oxidative addition to the catalyst, often the rate-determining step in cross-coupling reactions, more difficult. Additionally, the substituents ortho to the amino group can present significant steric hindrance, which can impede catalyst-substrate interactions.
Q2: Which types of catalytic converters are most suitable for this substrate?
A2: Palladium-catalyzed cross-coupling reactions are generally the most effective for functionalizing this compound. Key reactions include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: For coupling with terminal alkynes.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
The choice of catalyst, and particularly the ligand, is critical for achieving high efficiency with this electron-deficient substrate.
Q3: How does the choice of ligand impact the reaction efficiency?
A3: The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often required. These ligands promote the oxidative addition step and facilitate the reductive elimination to form the product.[1] Examples of effective ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2][3]
Q4: What is the typical reactivity order for the two chlorine atoms in cross-coupling reactions?
A4: While regioselectivity can be influenced by the specific reaction conditions and catalyst system, the chlorine atom at the C4 position is generally more sterically accessible than the chlorine at the C2 position, which is ortho to both the amino and trifluoromethyl groups. However, electronic effects can also play a significant role, and selective reaction at either position may be achievable with careful optimization of the catalyst and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The electron-deficient nature of the substrate and the presence of coordinating groups can lead to catalyst deactivation. Ensure strict anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | This is a common issue with electron-deficient aryl chlorides. Use a more electron-rich and sterically hindered phosphine ligand to facilitate this step. Increasing the reaction temperature may also be beneficial, but monitor for potential side reactions. |
| Poor Ligand Choice | The selected ligand may not be optimal for this specific substrate. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos for C-N coupling; SPhos, DavePhos for C-C coupling).[2][4] |
| Inappropriate Base | The choice of base is critical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For Suzuki-Miyaura coupling, weaker bases such as K₃PO₄ or Cs₂CO₃ are commonly used. The base must be strong enough to facilitate the desired transformation but not so strong as to cause substrate or product degradation. |
| Solvent Issues | Ensure the solvent is anhydrous and of high purity. Common solvents for these reactions include toluene, dioxane, and THF. The solubility of all reagents, particularly the base, in the chosen solvent is crucial for reaction success. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Solution |
| β-Hydride Elimination | This side reaction can compete with reductive elimination, leading to the formation of the dehalogenated starting material.[1] The use of bulky ligands that favor reductive elimination can help to suppress this pathway. |
| Homocoupling of Coupling Partner | This can occur, particularly in Suzuki-Miyaura reactions, if the reaction conditions are not optimal. Ensure proper degassing to remove oxygen, which can promote homocoupling. Adjusting the stoichiometry of the reagents may also be beneficial. |
Quantitative Data Summary
Disclaimer: The following data is compiled from studies on analogous electron-deficient aryl chlorides and should be considered as a starting point for optimization for this compound.
Table 1: Palladium-Catalyzed Cyanation of Electron-Deficient Aryl Chlorides
| Entry | Palladium Source | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMAc | 110 | 98 |
| 2 | Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | t-BuOH | 100 | 95 |
| 3 | [(allyl)PdCl]₂ | cataCXium® A | KCN | Toluene | 120 | 92 |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides with Morpholine
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 94 |
| 3 | G3-XPhos | - | Cs₂CO₃ | THF | 80 | 96 |
Experimental Protocols
General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for screening different palladium catalysts and ligands for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, DavePhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane/water mixture)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, to a reaction vial, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).
-
Add the base (2-3 equivalents).
-
Add this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath and stir for the desired time (e.g., 12-24 hours) at the desired temperature (e.g., 80-110 °C).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS to determine the conversion and yield.
Visualizations
Caption: A generalized workflow for screening catalysts for the conversion of this compound.
Caption: A decision tree to troubleshoot low-yielding reactions of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
Technical Support Center: Nucleophilic Substitutions of 2,4-Dichloro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 2,4-dichloro-6-(trifluoromethyl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during nucleophilic substitution reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated catalyst (if applicable). | 1. Use a stronger nucleophile or increase its concentration. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA). 4. Use fresh catalyst or a different type of catalyst. |
| Formation of Regioisomers | 1. Similar reactivity of the chlorine atoms at the C2 and C4 positions. 2. Reaction conditions favoring a mixture of products. | 1. Lower the reaction temperature to enhance selectivity. 2. Use a bulkier nucleophile, which may favor substitution at the less sterically hindered C4 position. 3. Employ a catalyst that can direct the substitution to a specific position. |
| Formation of a Carboxylic Acid Byproduct | Hydrolysis of the trifluoromethyl group under basic conditions. | 1. Use a weaker, non-nucleophilic base (e.g., DIPEA). 2. Minimize reaction time and temperature. 3. Perform the reaction under anhydrous conditions. |
| Multiple Substitutions (Disubstitution) | The mono-substituted product is reactive towards further substitution. | 1. Use a stoichiometric amount of the nucleophile or a slight excess of the aniline substrate. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. 3. Lower the reaction temperature. |
| Formation of a Phenol Byproduct | Hydrolysis of a chloro-substituent. | 1. Ensure strictly anhydrous reaction conditions. 2. Use a non-aqueous workup if possible. |
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more susceptible to nucleophilic attack?
A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is influenced by the electronic and steric effects of the substituents. The trifluoromethyl (-CF₃) group at C6 is a strong electron-withdrawing group, which activates the ring for nucleophilic attack. The amino (-NH₂) group at C1 is an activating group for electrophilic aromatic substitution but can be deactivating for nucleophilic substitution.
The chlorine at the C4 position is para to the strongly electron-withdrawing -CF₃ group and ortho to the -NH₂ group. The chlorine at the C2 position is ortho to both the -CF₃ and -NH₂ groups. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. Therefore, both positions are activated. However, the C2 position is more sterically hindered due to the adjacent -NH₂ and -CF₃ groups. Consequently, nucleophilic attack is more likely to occur at the C4 position .
Q2: What are the most common side reactions to expect?
A2: The most common side reactions include:
-
Formation of regioisomers: Substitution at the C2 position can occur, leading to a mixture of products.
-
Hydrolysis of the trifluoromethyl group: Under strong basic conditions, the -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group.
-
Multiple substitutions: If the nucleophile is strong and used in excess, both chlorine atoms can be substituted.
-
Hydrolysis of the chloro group: In the presence of water, especially at elevated temperatures, the chloro group can be substituted by a hydroxyl group, forming a dichlorophenol derivative.
Q3: How can I minimize the formation of the C2-substituted regioisomer?
A3: To favor substitution at the C4 position, you can:
-
Use a sterically bulky nucleophile: The steric hindrance around the C2 position will disfavor the attack of a large nucleophile.
-
Optimize reaction conditions: Lowering the reaction temperature can increase the kinetic selectivity for the less hindered C4 position.
-
Solvent effects: The choice of solvent can influence regioselectivity. It is advisable to screen a range of aprotic polar solvents like DMF, DMSO, and NMP.
Q4: What conditions favor the hydrolysis of the trifluoromethyl group?
A4: The hydrolysis of the trifluoromethyl group is typically promoted by strong bases and high temperatures. To avoid this side reaction, it is recommended to use milder bases (e.g., organic amines like triethylamine or DIPEA instead of inorganic bases like NaOH or KOH) and to keep the reaction temperature as low as possible.
Q5: Can the amino group of this compound interfere with the reaction?
A5: Yes, the amino group is nucleophilic and can potentially react with other electrophilic species in the reaction mixture. If you are using a reagent that can react with the aniline's amino group, it may be necessary to protect it (e.g., as an acetamide) before carrying out the nucleophilic substitution.
Experimental Protocols
General Protocol for Nucleophilic Amination:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired amine nucleophile (1.1 - 1.5 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add an anhydrous aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Stir the mixture at room temperature or heat to a temperature between 80-120 °C, depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for common reaction issues.
Caption: Potential reaction pathways and side reactions.
Validation & Comparative
Comparative Reactivity of Dichlorotrifluoromethylaniline Isomers: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical isomers is paramount for efficient synthesis and the rational design of new molecular entities. This guide provides a comprehensive comparison of the predicted reactivity of various dichlorotrifluoromethylaniline isomers. Due to a lack of direct comparative experimental data in publicly available literature, this analysis is based on established principles of organic chemistry, focusing on the electronic and steric effects imparted by the chloro and trifluoromethyl substituents.
Dichlorotrifluoromethylanilines are a class of substituted anilines that feature two chlorine atoms and a trifluoromethyl group on the aniline ring. The positions of these substituents significantly influence the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby dictating the isomers' reactivity in various chemical transformations, including electrophilic aromatic substitution and nucleophilic reactions at the amino group.
Predicted Reactivity of Dichlorotrifluoromethylaniline Isomers
The reactivity of dichlorotrifluoromethylaniline isomers is primarily governed by the interplay of the electronic and steric effects of the substituents. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). The chlorine atoms also exhibit a -I effect, albeit weaker than -CF3, and a weak, deactivating positive mesomeric (+M) effect. The amino group (-NH2) is a strong activating group with a significant +M effect.
The cumulative effect of these substituents determines the overall electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. A lower electron density on the nitrogen atom leads to decreased nucleophilicity and basicity. Furthermore, the proximity of the substituents to the amino group can introduce steric hindrance, impeding the approach of reagents.
A qualitative prediction of the relative reactivity of common dichlorotrifluoromethylaniline isomers in reactions involving the amino group (e.g., acylation, alkylation) is presented below, from most reactive to least reactive:
-
3,4-Dichloro-5-(trifluoromethyl)aniline: The amino group is relatively unhindered, and the electron-withdrawing effects of the substituents are more distant compared to other isomers.
-
2,4-Dichloro-5-(trifluoromethyl)aniline: The chlorine atom at the ortho position provides some steric hindrance and a moderate -I effect.
-
2,3-Dichloro-5-(trifluoromethyl)aniline: The ortho-chlorine atom significantly increases steric hindrance and exerts a strong -I effect, reducing the nucleophilicity of the amino group.
-
2,6-Dichloro-4-(trifluoromethyl)aniline: The two ortho-chlorine atoms create substantial steric hindrance around the amino group, making it the least reactive isomer in reactions involving the amine.[1]
This predicted order is based on the combined influence of electronic deactivation and steric hindrance around the amino group.
Data Presentation
Table 1: Predicted Comparative Reactivity of Dichlorotrifluoromethylaniline Isomers
| Isomer | Predicted Relative Reactivity (Amino Group Nucleophilicity) | Key Influencing Factors |
| 3,4-Dichloro-5-(trifluoromethyl)aniline | Highest | Less steric hindrance at the amino group. Electron-withdrawing groups are relatively distant. |
| 2,4-Dichloro-5-(trifluoromethyl)aniline | High | Moderate steric hindrance from one ortho-chlorine. Strong deactivation from -CF3 group. |
| 2,3-Dichloro-5-(trifluoromethyl)aniline | Moderate | Significant steric hindrance from one ortho-chlorine. Strong inductive withdrawal from adjacent chloro and trifluoromethyl groups. |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Lowest | Severe steric hindrance from two ortho-chlorine atoms.[1] Strong deactivation from all substituents. |
Experimental Protocols
General Protocol for Comparative Acylation
This experiment aims to compare the rate of acylation of different dichlorotrifluoromethylaniline isomers with an acylating agent, such as acetic anhydride or benzoyl chloride.
Methodology:
-
Reactant Preparation: Prepare equimolar solutions of each dichlorotrifluoromethylaniline isomer in a suitable aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran).
-
Reaction Initiation: To each solution, under inert atmosphere (e.g., nitrogen or argon) and at a constant temperature (e.g., 25 °C), add an equimolar amount of the acylating agent (e.g., acetic anhydride) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Monitoring the Reaction: Monitor the progress of each reaction over time by taking aliquots at regular intervals. The reaction can be quenched by adding a small amount of water.
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting aniline and the acylated product.
-
Kinetic Comparison: The initial rates of the reactions can be determined from the rate of disappearance of the starting material or the rate of formation of the product. A comparison of these rates will provide a quantitative measure of the relative reactivity of the isomers.
General Protocol for Comparative Nucleophilic Aromatic Substitution
This protocol is designed to assess the susceptibility of the aromatic ring of dichlorotrifluoromethylaniline isomers to nucleophilic attack, a reaction for which these electron-poor rings are activated.
Methodology:
-
Reactant Preparation: Dissolve each dichlorotrifluoromethylaniline isomer in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Reaction Initiation: Add a nucleophile (e.g., sodium methoxide in methanol) to each solution. The reaction mixture is then heated to a specific temperature (e.g., 80-100 °C) in a sealed vessel.
-
Monitoring the Reaction: Follow the reaction progress by taking samples at various time points.
-
Analysis: Analyze the samples by HPLC or GC-MS to quantify the consumption of the starting material and the formation of the substitution product(s).
-
Reactivity Comparison: The rate constants for the substitution reaction of each isomer can be calculated to provide a direct comparison of their reactivity towards nucleophiles.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the amino group in dichlorotrifluoromethylaniline isomers.
Caption: Factors affecting the amine reactivity of dichlorotrifluoromethylaniline isomers.
The provided information, based on fundamental principles of organic chemistry, offers a predictive framework for understanding the comparative reactivity of dichlorotrifluoromethylaniline isomers. Experimental validation using the outlined protocols is recommended for obtaining quantitative data to support these predictions.
References
A Spectroscopic Duel: Unmasking the Isomeric Differences Between 2,4-dichloro- and 2,6-dichloro trifluoromethylaniline
For Immediate Release
In the world of pharmaceutical and agrochemical development, the precise structural characterization of chemical intermediates is paramount. This guide presents a detailed spectroscopic comparison of two critical building blocks: 2,4-dichloro-6-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for researchers in ensuring the correct substitution pattern and purity of their synthesized compounds.
This report provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for both isomers. While complete experimental datasets for both molecules are not uniformly available in public repositories, this guide compiles the accessible information and provides expected spectral characteristics based on analogous compounds.
Structural and Spectroscopic Overview
The key difference between these two isomers lies in the substitution pattern of the chlorine atoms on the aniline ring, which significantly influences their electronic environment and, consequently, their spectroscopic properties.
Table 1: General Properties of the Isomers
| Property | This compound | 2,6-dichloro-4-(trifluoromethyl)aniline |
| CAS Number | 62593-17-3[1] | 24279-39-8[2] |
| Molecular Formula | C₇H₄Cl₂F₃N[1] | C₇H₄Cl₂F₃N[2] |
| Molecular Weight | 230.01 g/mol [1] | 230.01 g/mol [2] |
| Appearance | Clear orange liquid | White to orange to green powder or lump |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic environment of the nuclei.
Due to the dissymmetry of the 2,4-dichloro isomer, its aromatic protons are expected to be in different chemical environments and thus exhibit distinct signals, likely as doublets. In contrast, the symmetrical substitution pattern of the 2,6-dichloro isomer should result in a single signal (a singlet) for the two equivalent aromatic protons. The ¹⁹F NMR is expected to show a singlet for the CF₃ group in both isomers, but the chemical shift may vary slightly due to the different electronic effects of the chlorine substitution patterns.
Table 2: Predicted/Reported NMR Spectroscopic Data (in CDCl₃)
| Parameter | This compound | 2,6-dichloro-4-(trifluoromethyl)aniline |
| ¹H NMR (δ, ppm) | Aromatic-H: ~7.0-7.5 (two distinct signals), NH₂: broad singlet | Aromatic-H: ~7.3 (singlet, 2H), NH₂: broad singlet |
| ¹³C NMR (δ, ppm) | Multiple distinct aromatic signals | Fewer aromatic signals due to symmetry |
| ¹⁹F NMR (δ, ppm) | ~ -60 to -65 | ~ -60 to -65 |
Note: Specific experimental data for direct comparison is limited. Predicted values are based on general principles and data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will exhibit characteristic peaks for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-F stretching of the trifluoromethyl group (usually strong absorptions in the 1100-1300 cm⁻¹ range), and aromatic C-H and C=C stretching. The substitution pattern on the aromatic ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), providing a key distinction between the two.
Table 3: Key IR Absorption Bands
| Functional Group | This compound | 2,6-dichloro-4-(trifluoromethyl)aniline |
| N-H Stretch | ~3400-3500 cm⁻¹ (asymmetric), ~3300-3400 cm⁻¹ (symmetric) | ~3400-3500 cm⁻¹ (asymmetric), ~3300-3400 cm⁻¹ (symmetric) |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C=C Aromatic Stretch | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
| C-F Stretch (CF₃) | Strong bands around 1100-1300 cm⁻¹ | Strong bands around 1100-1300 cm⁻¹ |
| C-Cl Stretch | ~700-850 cm⁻¹ | ~700-850 cm⁻¹ |
Note: IR data for this compound is available on PubChem, showing characteristic peaks consistent with its structure.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak (M⁺) at m/z 229 (for the ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). The fragmentation patterns, however, may differ based on the stability of the resulting fragments, which is influenced by the positions of the chloro and trifluoromethyl groups. Common fragmentation pathways would involve the loss of Cl, HCl, CF₃, and HCN.
Table 4: Expected Mass Spectrometry Data
| Parameter | This compound | 2,6-dichloro-4-(trifluoromethyl)aniline |
| Molecular Ion (M⁺) | m/z 229 (¹²C₇H₄³⁵Cl₂¹⁹F₃¹⁴N) with isotopic peaks at 231 and 233 | m/z 229 (¹²C₇H₄³⁵Cl₂¹⁹F₃¹⁴N) with isotopic peaks at 231 and 233 |
| Key Fragments | Fragments corresponding to loss of Cl, CF₃, and rearrangement products. | Fragments corresponding to loss of Cl, CF₃, and rearrangement products. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Both isomers are expected to exhibit absorption bands in the UV region characteristic of substituted anilines. The position of the maximum absorption (λmax) and the molar absorptivity (ε) will be influenced by the substitution pattern. The different positions of the electron-withdrawing chloro and trifluoromethyl groups will affect the energy of the π → π* transitions in the benzene ring.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol or Methanol)
| Parameter | This compound | 2,6-dichloro-4-(trifluoromethyl)aniline |
| λmax 1 | ~210-230 nm | ~210-230 nm |
| λmax 2 | ~250-270 nm | ~250-270 nm |
| λmax 3 | ~290-310 nm | ~290-310 nm |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 300-500 MHz NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum. A fluorine-free reference standard (e.g., CFCl₃) is used for chemical shift referencing.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
-
ATR (for solids and liquids): Place a small amount of the sample directly onto the ATR crystal.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, and the resulting fragments are analyzed. This method provides detailed fragmentation patterns.
-
ESI-MS: The sample solution is infused into the ESI source to generate protonated molecules [M+H]⁺. This is a softer ionization technique that often keeps the molecular ion intact.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration in a quartz cuvette.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm). A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted.
Visualization of Structures and Workflow
To visually represent the structural differences and the analytical workflow, the following diagrams have been generated.
Caption: Molecular structures of the two isomers.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
References
A Comparative Guide to the Biological Activity of Aniline Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a vast range of therapeutic agents, from early sulfa drugs to modern targeted cancer therapies.[1] The biological efficacy of these compounds is profoundly influenced by the nature and, critically, the isomeric position (ortho-, meta-, or para-) of substituents on the aniline ring. This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data, detailed protocols, and visualizations to elucidate key structure-activity relationships.
Comparative Analysis of Biological Activities
The substitution pattern on the aniline ring dictates the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which impact its interaction with biological targets.
Antioxidant Activity
The antioxidant capacity of aniline derivatives is largely dependent on their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] This activity is significantly enhanced by electron-donating groups on the ring. The position of these substituents is crucial, with ortho and para isomers often exhibiting superior activity compared to their meta counterparts. This is attributed to the greater resonance stabilization of the resulting radical.[2]
For instance, studies on aminophenols and phenylenediamines demonstrate this trend, where the ortho and para positions of the hydroxyl (-OH) or additional amino (-NH₂) groups lead to significantly higher radical scavenging activity.[2][3]
Table 1: Comparison of Antioxidant Activity via DPPH Radical Scavenging Assay
| Compound | Isomer Position | EC50 (mM)¹ | Reference |
|---|---|---|---|
| Aniline | - | > 83 | [2] |
| 2-Aminophenol | ortho | 0.011 | [2] |
| 3-Aminophenol | meta | 0.048 | [2] |
| 4-Aminophenol | para | 0.015 | [2] |
| o-Phenylenediamine | ortho | 0.013 | [2] |
| p-Phenylenediamine | para | 0.021 | [2] |
¹EC50 represents the concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher antioxidant activity.
Antimicrobial Activity
Aniline derivatives exert antimicrobial effects through various mechanisms, including the disruption of microbial cell walls, inhibition of essential enzymes, and interference with nucleic acid synthesis.[4] The classic example is the sulfonamide class of antibiotics, which are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting the dihydropteroate synthase enzyme in bacteria, thereby blocking folic acid synthesis.[1][4]
When comparing isomers, the position of substituents can significantly alter efficacy. In a study on Schiff bases derived from methyl-substituted anilines (toluidines), the meta and para derivatives showed greater antibacterial and antifungal activity than the ortho isomer.[5] This suggests that steric hindrance from the ortho-methyl group may impede the molecule's ability to interact with its microbial target.
Table 2: Antimicrobial Activity of (E)-N-(CH₃-substituted-phenyl)-1-phenylmethanimine
| Compound | Isomer Position | Antibacterial Activity | Antifungal Activity | Reference |
|---|---|---|---|---|
| Unsubstituted | - | Moderate | Moderate | [5] |
| ortho-methyl | ortho | Lower | Lower | [5] |
| meta-methyl | meta | Higher | Higher | [5][6] |
| para-methyl | para | Higher | Higher |[5] |
Anticancer (Cytotoxic) Activity
Aniline derivatives are prominent in oncology, with many forming the core of kinase inhibitors that target signaling pathways essential for cancer cell proliferation.[1] For example, 4-anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1]
While direct side-by-side comparisons of the anticancer activity of simple ortho-, meta-, and para-isomers are less common in the literature, studies on more complex derivatives highlight their potential. For instance, novel benzothiazole aniline (BTA) derivatives and their platinum (II) complexes have demonstrated significant and selective inhibitory activities against various cancer cell lines, in some cases exceeding the cytotoxicity of the clinically used drug cisplatin.[7][8]
Table 3: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Benzothiazole Aniline Derivatives
| Compound | Liver Cancer (HepG2) | Normal Liver (AML12) | Selectivity Index (AML12/HepG2) | Reference |
|---|---|---|---|---|
| L1 (BTA derivative) | 5.8 µM | > 137 µM | > 23 | [7] |
| L2 (BTA derivative) | 3.9 µM | > 137 µM | > 35 | [7] |
| L1Pt (Platinum Complex) | 7.4 µM | > 137 µM | > 18.5 | [7] |
| Cisplatin (Control) | Not Reported | 32 µM | Not Applicable |[7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2]
-
Preparation: A solution of DPPH in methanol (e.g., 5 mM) is prepared.
-
Reaction: Various concentrations of the test aniline derivative are added to the DPPH solution. A control sample contains only the solvent.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at its characteristic wavelength (approx. 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[2]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]
-
Cell Plating: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The aniline derivative, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive only the solvent.[1]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[1]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (like DMSO or Sorenson’s buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration causing a 50% reduction in cell viability) is calculated from the dose-response curve.[9]
Disc Diffusion Method for Antimicrobial Activity
This method assesses the antimicrobial activity of a compound by measuring the area where microbial growth is inhibited.[10]
-
Culture Preparation: A standardized inoculum of the target microorganism (bacteria or fungi) is prepared and uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile paper discs (e.g., 6 mm diameter) are impregnated with a known concentration of the test aniline derivative.
-
Placement: The impregnated discs are placed onto the surface of the agar plate. A disc containing only the solvent serves as a negative control, and a disc with a standard antibiotic (e.g., Streptomycin) serves as a positive control.[10]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]
-
Measurement: The diameter of the clear zone of inhibition around each disc, where microbial growth has been prevented, is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Visualizations
Caption: Workflow for the Disc Diffusion Antimicrobial Assay.
Caption: Isomer Position vs. Biological Activity Relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
A Comparative Guide to the Computational Analysis of 2,4-Dichloro-6-(trifluoromethyl)aniline's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the computational study of the electronic properties of 2,4-Dichloro-6-(trifluoromethyl)aniline. Due to the absence of specific published computational data for this molecule, this document outlines a standard methodology based on established practices for similar aniline derivatives and presents a comparative analysis using data from existing literature on related compounds. This approach allows for the contextualization of the potential electronic behavior of this compound.
I. Introduction to this compound
This compound is an organic compound with the molecular formula C₇H₄Cl₂F₃N.[1][] It consists of an aniline core substituted with two chlorine atoms and a trifluoromethyl group. This substitution pattern, featuring both electron-withdrawing chlorine atoms and the strongly electron-withdrawing trifluoromethyl group, suggests a unique electronic profile that could be of significant interest in materials science and medicinal chemistry. Computational studies are essential for elucidating key electronic parameters that govern its reactivity and potential applications.
II. Standard Computational Protocol: Density Functional Theory (DFT)
A robust and widely accepted method for investigating the electronic properties of organic molecules is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states.[3][4][5][6] A typical computational workflow is outlined below.
Caption: Computational workflow for electronic property analysis.
Detailed Experimental (Computational) Protocol:
-
Molecular Structure Generation: The 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A commonly used and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[7][8]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. From these, the ionization potential (IP) and electron affinity (EA) can be estimated via Koopmans' theorem. The molecular electrostatic potential (MEP) and dipole moment are also calculated at this stage.
-
Excited State Calculations (Optional): Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum and investigate the nature of electronic transitions.
III. Comparative Analysis of Electronic Properties
To contextualize the electronic properties of this compound, a comparison with aniline and other substituted anilines is presented. The data for the alternative compounds has been sourced from existing computational studies.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
| Aniline | B3LYP/6-311++G(d,p) | -5.53 | -0.21 | 5.32 | 1.62 |
| p-Chloroaniline | B3LYP/6-311++G(d,p) | -5.62 | -0.34 | 5.28 | 3.01 |
| p-Nitroaniline | B3LYP/6-311++G(d,p) | -6.34 | -1.98 | 4.36 | 6.87 |
| This compound | (Hypothetical) | N/A | N/A | N/A | N/A |
Note: The values for Aniline, p-Chloroaniline, and p-Nitroaniline are representative values from computational studies and may vary slightly depending on the specific computational parameters used. The entry for this compound is hypothetical and would be populated upon performing the calculations outlined in Section II.
IV. Discussion and Expected Trends
Based on the substituent effects observed in other aniline derivatives, we can predict the following for this compound:
-
HOMO and LUMO Energies: The presence of three strong electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) is expected to significantly lower the energies of both the HOMO and LUMO orbitals compared to aniline. This is because these groups withdraw electron density from the aromatic ring, stabilizing the molecular orbitals.
-
HOMO-LUMO Gap: The effect on the HOMO-LUMO energy gap is less straightforward. While electron-withdrawing groups generally lower both frontier orbital energies, the extent of this lowering can differ. In many cases, strong electron-withdrawing substituents lead to a smaller HOMO-LUMO gap, indicating increased reactivity and potential for charge transfer interactions.
-
Dipole Moment: A significant increase in the dipole moment is anticipated due to the highly polar nature of the C-Cl and C-CF₃ bonds, leading to an asymmetric distribution of charge within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is expected to show a region of high positive potential around the amine group and the hydrogen atoms of the aromatic ring, while regions of negative potential will be localized around the electronegative chlorine and fluorine atoms. This information is critical for understanding intermolecular interactions and potential binding sites for drug development.
V. Conclusion
References
- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study [physchemres.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Distinguishing Dichlorotrifluoromethylaniline Isomers: A Comparative Guide to Validated Analytical Methods
For researchers, scientists, and drug development professionals, the precise identification and separation of dichlorotrifluoromethylaniline isomers are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The position of the dichloro and trifluoromethyl groups on the aniline ring significantly influences the molecule's chemical and biological properties. This guide provides an objective comparison of validated analytical methods for distinguishing between these isomers, supported by experimental data and detailed protocols for key techniques.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the required resolution, sensitivity, sample throughput, and the availability of instrumentation. The primary techniques for separating and identifying dichlorotrifluoromethylaniline isomers include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and thermally stable isomers.[1] High sensitivity with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2][3] | Requires derivatization for non-volatile compounds. High temperatures can lead to degradation of thermally labile molecules. | Quantitative analysis and separation of volatile positional isomers.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds.[4] Excellent reproducibility.[4] Non-destructive, allowing for sample recovery. | Lower resolution for some closely related isomers compared to capillary GC. Solvent consumption can be high. | Separation of non-volatile or thermally labile isomers.[5] Preparative separation for isolating specific isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on the unique magnetic environments of atomic nuclei. | Provides unambiguous structural elucidation.[6][7] Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex spectra may require advanced techniques for interpretation. | Definitive identification of isomer structure.[6] |
Experimental Data and Protocols
Gas Chromatography (GC) Method
A sensitive and simple GC method can be developed for the separation and quantification of dichlorotrifluoromethylaniline isomers, drawing parallels from methods developed for similar compounds like trifluoromethoxy aniline.[2][3]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A column with a stationary phase suitable for aromatic amines, such as a modified polysiloxane (e.g., AT-210, HP-5).[1][3]
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the dichlorotrifluoromethylaniline isomer mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/min.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Expected Results: The different isomers will exhibit distinct retention times due to differences in their volatility and interaction with the stationary phase. A mass spectrometer detector can further aid in identification by providing mass-to-charge ratios and fragmentation patterns for each eluting isomer.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust and reproducible method for the separation of aromatic amine isomers.[4] The choice of stationary phase is crucial for achieving baseline separation.[5][8]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase column (e.g., C18) is a good starting point.[4] For enhanced separation of positional isomers, specialized columns utilizing π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases (e.g., COSMOSIL PYE or NPE), can be highly effective.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
-
HPLC Conditions:
Expected Results: The isomers will be separated based on their polarity and interactions with the stationary phase. A well-optimized method should yield distinct peaks for each isomer with good resolution. The use of a DAD can provide spectral information to confirm peak purity and aid in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of isomers.[6][7] The number of signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard single-pulse sequence is typically used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is standard.
-
Expected Results: The substitution pattern of the chlorine and trifluoromethyl groups on the aniline ring will result in unique spectra for each isomer.
-
¹H NMR: The number of proton signals, their chemical shifts (influenced by electron-withdrawing/donating effects), and their splitting patterns (J-coupling) will differ.
-
¹³C NMR: The number of carbon signals and their chemical shifts will be characteristic of the molecular symmetry of each isomer.
Visualizing the Workflow
A logical workflow is essential for efficiently distinguishing between dichlorotrifluoromethylaniline isomers.
Caption: Workflow for the separation and identification of dichlorotrifluoromethylaniline isomers.
This systematic approach, beginning with a versatile separation technique like HPLC, followed by a high-resolution method like GC for quantification and NMR for definitive structural confirmation, ensures accurate and reliable characterization of dichlorotrifluoromethylaniline isomers. The choice of methods and their sequence can be adapted based on the specific research or quality control objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nacalai.com [nacalai.com]
- 9. rsc.org [rsc.org]
The Strategic Advantage of 2,4-Dichloro-6-(trifluoromethyl)aniline in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Among the myriad of available chemical scaffolds, substituted anilines play a pivotal role as precursors to a vast array of pharmacologically active molecules. This guide provides a comprehensive comparison of 2,4-dichloro-6-(trifluoromethyl)aniline with other key aniline-based building blocks, offering researchers, scientists, and drug development professionals a data-driven overview of its performance, applications, and unique advantages.
This compound , a halogenated and trifluoromethylated aniline derivative, has emerged as a valuable intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its distinct substitution pattern imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the resulting drug candidates. This guide will delve into a comparative analysis of this building block against relevant alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The electronic and steric properties of an aniline building block directly influence its reactivity and the characteristics of the final compound. The presence of two chlorine atoms and a trifluoromethyl group on the aniline ring of this compound results in a unique combination of electron-withdrawing effects and lipophilicity. These properties are crucial in modulating the pKa of the aniline nitrogen and the overall lipophilicity (LogP) of the molecule, which in turn affect its behavior in biological systems.
The trifluoromethyl group is particularly noteworthy for its ability to increase metabolic stability by blocking sites susceptible to oxidative metabolism and for its potential to enhance binding affinity to biological targets.[1][2]
Table 1: Comparison of Physicochemical Properties of Selected Aniline Building Blocks
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (Predicted) | LogP (Predicted) |
| This compound | Clc1cc(Cl)c(N)c(c1)C(F)(F)F | 230.01[3][4] | 98-100 / 0.6 mmHg[3] | 1.532[3] | 1.5 | 4.2 |
| 2,4-Dichloroaniline | Clc1ccc(Cl)c(N)c1 | 162.02 | 245 | 1.571 | 2.0 | 2.8 |
| 4-(Trifluoromethyl)aniline | Nc1ccc(C(F)(F)F)cc1 | 161.12 | 82-84 / 14 mmHg | 1.297 | 3.5 | 2.6 |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Clc1cc(cc(Cl)c1N)C(F)(F)F | 230.01 | 60-62 / 15 mmHg | 1.532 | 1.2 | 4.5 |
Note: Predicted pKa and LogP values are estimations from chemical software and can vary. Experimental values are preferred when available.
The strong electron-withdrawing nature of the trifluoromethyl group and chlorine atoms significantly lowers the basicity (pKa) of this compound compared to less substituted anilines.[5] This can be advantageous in preventing unwanted side reactions and in modulating the binding of the final drug molecule to its target. The high lipophilicity (LogP) conferred by the trifluoromethyl and chloro groups can enhance membrane permeability and improve the pharmacokinetic profile of a drug.[1]
Performance in Key Synthetic Reactions
The utility of a building block is ultimately determined by its performance in key chemical transformations used in drug synthesis. While direct comparative studies detailing yields for the same reaction with different anilines are not always published, the following sections provide insights into the application of these building blocks in the synthesis of prominent drugs.
Case Study 1: Synthesis of Celecoxib Analogues (COX-2 Inhibitors)
Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[6] Its synthesis involves the condensation of a hydrazine derivative with a β-diketone. While celecoxib itself does not directly use this compound, the synthesis of its analogues provides a platform to understand the impact of different aniline-derived moieties on biological activity.
Studies on celecoxib analogues have shown that modifications to the aniline-derived portion of the molecule can significantly impact COX-2 inhibitory activity and selectivity.[7][8][9][10][11] For instance, the trifluoromethyl group is a key pharmacophore in many COX-2 inhibitors, contributing to their high potency and selectivity.[12]
Table 2: Biological Activity of Celecoxib and Selected Analogues
| Compound | Aniline-derived Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-Sulfonamidophenyl | 7.7 | 0.07 | 110 |
| Analogue 1 (from[8]) | 4-Methanesulfonylphenyl | 8.3 | 0.19 | 43.7 |
| Analogue 2 (from[7]) | Modified sulfonamide | >100 | 0.049 | >2040 |
Note: The data presented is a compilation from different studies and serves for illustrative comparison. Direct comparison requires standardized assays.
The data suggests that while the core pyrazole structure is essential for activity, the nature of the substituted phenyl ring, derived from an aniline precursor, is critical for tuning the potency and selectivity of COX-2 inhibition. The use of building blocks like this compound allows for the introduction of substituents that can probe different regions of the enzyme's active site, potentially leading to more potent and selective inhibitors.
Case Study 2: Synthesis of Fipronil Analogues (GABA Receptor Antagonists)
Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels in insects.[13] Its synthesis utilizes a trifluoromethylated phenylhydrazine, which can be prepared from the corresponding aniline. The 2,6-dichloro-4-(trifluoromethyl)aniline isomer is a key intermediate in the synthesis of fipronil.[14] The study of fipronil analogues demonstrates the importance of the substitution pattern on the phenyl ring for insecticidal activity.
Research has shown that modifications to the phenyl ring of fipronil can lead to derivatives with altered potency and spectrum of activity.[15][16][17] The presence of the two chlorine atoms at the 2 and 6 positions and the trifluoromethyl group at the 4 position are crucial for its high insecticidal efficacy.
Table 3: Insecticidal Activity of Fipronil and a Derivative
| Compound | Phenyl Ring Substitution | Target Pest | LC50 (µg/mL) |
| Fipronil | 2,6-dichloro-4-(trifluoromethyl) | Plutella xylostella | ~15 |
| Analogue (from) | Modified at pyrazole-5-amine | Plutella xylostella | 10.26 |
Note: LC50 values can vary depending on the bioassay conditions.
The data indicates that while the core phenylpyrazole scaffold is essential, the specific substitution pattern on the phenyl ring, originating from the aniline building block, is a key determinant of insecticidal potency.
Experimental Protocols
Providing detailed and reproducible experimental protocols is crucial for researchers. The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a common and powerful method for C-C bond formation in drug discovery, which can be adapted for use with this compound.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., this compound, if further functionalized to an aryl halide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[18][19][20][21]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate the mechanism of action of drugs derived from trifluoromethylated anilines and a typical experimental workflow.
Signaling Pathway of Celecoxib
Caption: Mechanism of action of Celecoxib.[6][22][23][24][25]
Celecoxib primarily exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins like PGE2.[6][25] Additionally, it has been shown to modulate other signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory PPARγ pathway.[22]
Signaling Pathway of Fipronil
Caption: Mechanism of action of Fipronil.[26][27][28][29][30]
Fipronil acts as a non-competitive antagonist of the GABAA receptor in insects.[30] By blocking the chloride channel, it prevents the influx of chloride ions that would normally lead to neuronal inhibition.[26][27] This results in hyperexcitation of the central nervous system, leading to the death of the insect.
Experimental Workflow for Drug Analogue Synthesis and Evaluation
Caption: A generalized workflow for drug discovery.
This workflow illustrates the iterative process of drug discovery, starting from the selection of building blocks like this compound, followed by synthesis, purification, characterization, biological evaluation, and structure-activity relationship analysis to guide further optimization.
Conclusion
This compound stands out as a highly valuable and versatile building block in drug discovery. Its unique combination of electronic and steric properties, conferred by the dichloro and trifluoromethyl substituents, provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The ability to enhance metabolic stability, increase lipophilicity, and fine-tune biological activity makes it a strategic choice for the synthesis of novel therapeutics. While direct comparative data on reaction performance can be sparse, the successful application of this and related building blocks in the synthesis of blockbuster drugs like Celecoxib and Fipronil underscores their importance. The experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers aiming to leverage the advantages of this compound in their drug discovery programs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 97 62593-17-3 [sigmaaldrich.com]
- 4. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jelsciences.com [jelsciences.com]
- 13. pnas.org [pnas.org]
- 14. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
Characterization of 2,4-Dichloro-6-(trifluoromethyl)aniline and its Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 2,4-dichloro-6-(trifluoromethyl)aniline and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein, including predicted values for derivatives, serves as a valuable resource for the identification and structural elucidation of this important class of chemical compounds.
Spectroscopic Data Comparison
The following tables summarize the key NMR and MS data for this compound and its putative N-acetyl derivative. The data for the parent compound is based on typical values for similarly substituted aromatic systems, while the data for the derivative is predicted based on established substituent effects.
Table 1: ¹H NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~7.5 | d | ~2.5 | H-3 |
| ~7.3 | d | ~2.5 | H-5 | |
| ~4.5 (broad s) | s | - | -NH₂ | |
| N-(2,4-Dichloro-6-(trifluoromethyl)phenyl)acetamide | ~7.6 | d | ~2.5 | H-3 |
| ~7.4 | d | ~2.5 | H-5 | |
| ~8.0 (broad s) | s | - | -NH- | |
| ~2.2 | s | - | -C(O)CH₃ |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~145 (C-NH₂), ~132 (C-Cl), ~128 (C-H), ~125 (C-Cl), ~122 (q, J ≈ 275 Hz, CF₃), ~118 (C-CF₃), ~115 (C-H) |
| N-(2,4-Dichloro-6-(trifluoromethyl)phenyl)acetamide | ~169 (C=O), ~142 (C-NH), ~133 (C-Cl), ~129 (C-H), ~126 (C-Cl), ~122 (q, J ≈ 275 Hz, CF₃), ~120 (C-CF₃), ~117 (C-H), ~24 (CH₃) |
Table 3: ¹⁹F NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~ -60 |
| N-(2,4-Dichloro-6-(trifluoromethyl)phenyl)acetamide | ~ -61 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 230/232/234 | [M-Cl]+, [M-CF₃]+, characteristic isotopic pattern for two Cl atoms |
| N-(2,4-Dichloro-6-(trifluoromethyl)phenyl)acetamide | 272/274/276 | [M-CH₂CO]+, [M-Cl]+, [M-CF₃]+, characteristic isotopic pattern for two Cl atoms |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (δ 0.0 ppm).[1]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.
-
GC-MS Analysis:
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
-
-
LC-MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode is commonly used.
-
Mass Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) can be used for accurate mass measurements to confirm the elemental composition.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound derivatives.
Caption: General workflow for the synthesis and characterization of aniline derivatives.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its derivatives. Researchers can adapt the provided protocols and data for their specific applications in drug discovery and materials science.
References
Navigating the Synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline: A Head-to-Head Comparison of Direct Chlorination Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of halogenated anilines is a critical endeavor. This guide provides a head-to-head comparison of synthesis routes for 2,4-dichloro-6-(trifluoromethyl)aniline, a key building block in various pharmaceutical and agrochemical compounds. The primary challenge in its synthesis lies in controlling the regioselectivity of the chlorination reaction, which often leads to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
This comparison focuses on the direct chlorination of 2-aminobenzotrifluoride, a common precursor. We will delve into the experimental data from different chlorination systems, providing a clear overview of the product distribution and the inherent challenges in isolating the target molecule.
At a Glance: Isomer Distribution in the Chlorination of 2-Aminobenzotrifluoride
The direct chlorination of 2-aminobenzotrifluoride is a feasible but non-selective method for synthesizing this compound. The reaction yields a mixture of several chlorinated isomers, with the desired this compound being one of the components. The table below summarizes the product distribution obtained from two different chlorination systems as described in the literature.
| Product | H₂O₂/HCl System (Corrected Yield %) | Cl₂/H₂O System (Corrected Yield %) |
| 2-Amino-3-chlorobenzotrifluoride | Trace | 25% |
| 2-Amino-5-chlorobenzotrifluoride | 64.5% | 54% |
| 2-Amino-3,5-dichlorobenzotrifluoride (Target) | 34.2% | 21% |
| Unreacted 2-Aminobenzotrifluoride | 16.1% (83.9% conversion) | - |
Note: 2-Amino-3,5-dichlorobenzotrifluoride is an alternative name for this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the direct chlorination of 2-aminobenzotrifluoride and the resulting mixture of mono- and di-chlorinated isomers.
Experimental Protocols
The following are detailed experimental protocols for the two chlorination systems, adapted from patent literature.
Route 1: Chlorination using Hydrogen Peroxide and Hydrochloric Acid
This method utilizes an in-situ generation of chlorine for the electrophilic aromatic substitution.
Materials:
-
2-Aminobenzotrifluoride (1 mole, 161.1 g)
-
37% Hydrochloric acid (10.8 moles, 1232 g)
-
35.3% Hydrogen peroxide (1.18 moles, 113.7 g)
-
50% Sodium hydroxide solution
Procedure:
-
An aqueous solution of o-aminobenzotrifluoride hydrochloride is prepared by adding 2-aminobenzotrifluoride to 37% hydrochloric acid at a temperature between 24°C and 36°C.
-
Hydrogen peroxide (35.3%) is added dropwise to the solution over a period of 30 minutes. The reaction is exothermic, with the temperature rising from an initial 29°C to a final temperature of 81°C.
-
The reaction mixture is maintained at a temperature of 70°C to 80°C for an additional 30 minutes.
-
The acidic solution is then neutralized with a 50% sodium hydroxide solution to a pH of 10.
-
The organic products are isolated by steam distillation, yielding 198.0 g of an organic mixture.
-
The composition of the organic product is determined by gas chromatography (VPC).
Results: The VPC assay of the organic product revealed the following composition:
-
Unreacted 2-aminobenzotrifluoride: 13.1 wt. % (indicating an 83.9% conversion)
-
2-Amino-5-chlorobenzotrifluoride: 53.5 wt. % (corresponding to a 64.5% corrected yield)
-
2-Amino-3,5-dichlorobenzotrifluoride (Target Product): 33.3 wt. % (corresponding to a 34.2% corrected yield)
-
A trace amount of 2-amino-3-chlorobenzotrifluoride was also produced.
Route 2: Chlorination using Chlorine Gas in an Aqueous System
This method involves the direct use of chlorine gas as the chlorinating agent.
Materials:
-
2-Aminobenzotrifluoride
-
Hydrochloric Acid
-
Chlorine gas
-
Methylene chloride
Procedure: Note: While the source mentions this method, a detailed, step-by-step experimental protocol with specific quantities for this exact transformation is not fully provided in the readily available literature. However, a general procedure for a similar chlorination is outlined.
-
A solution of 2-aminobenzotrifluoride hydrochloride is prepared in aqueous hydrochloric acid.
-
Chlorine gas is introduced into the reaction mixture.
-
After the reaction is complete, the mixture is worked up. This typically involves neutralization and extraction.
-
In a related example, the reaction mixture was filtered to remove hydrochloride salts. The filtrate, a methylene chloride solution, was then stripped of the solvent.
-
The resulting crude product is purified by vacuum distillation.
Results from a related chlorination: Vacuum distillation of the crude product from a similar chlorination of 2-aminobenzotrifluoride yielded:
-
2-Amino-3-chlorobenzotrifluoride: b.p. 47°C/3.5 mm (25% corrected yield)
-
2-Amino-3,5-dichlorobenzotrifluoride (Target Product): b.p. 64°C/1.9 mm (21% corrected yield)
-
The monochlorinated isomer, 2-amino-5-chlorobenzotrifluoride, was also a major product (54% corrected yield).
Head-to-Head Comparison and Conclusion
Both the H₂O₂/HCl and the Cl₂/H₂O systems successfully produce the desired this compound, but neither method is highly selective.
-
Yield of Target Product: The H₂O₂/HCl system provides a higher corrected yield (34.2%) of the desired this compound compared to the Cl₂/H₂O system (21%).
-
Isomer Profile: Both methods produce a significant amount of the monochlorinated isomer, 2-amino-5-chlorobenzotrifluoride, which is the major product in both cases. The formation of multiple isomers necessitates a challenging purification process, likely involving fractional distillation under reduced pressure, to isolate the pure this compound.
-
Process and Safety: The H₂O₂/HCl system avoids the direct handling of chlorine gas, which can be a significant safety advantage in a laboratory setting. However, the reaction is highly exothermic and requires careful temperature control. The Cl₂/H₂O system requires specialized equipment for handling a corrosive and toxic gas.
Recommendation for Researchers:
For laboratory-scale synthesis, the H₂O₂/HCl system appears to be the more favorable route due to its higher yield of the target compound and the avoidance of direct chlorine gas handling. However, researchers must be prepared for a difficult purification process to separate the desired this compound from the other isomers. The development of a more regioselective synthetic route remains a desirable goal for the efficient production of this valuable compound. Further research into catalysts or directing groups that could favor the formation of the 2,4-dichloro isomer would be highly beneficial to the field.
A Comparative Analysis of the Stability of 2,4-Dichloro-6-(trifluoromethyl)aniline and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount for ensuring the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative framework for benchmarking the stability of 2,4-Dichloro-6-(trifluoromethyl)aniline against its key isomers, 2,6-Dichloro-4-(trifluoromethyl)aniline and 3,5-Dichloro-4-(trifluoromethyl)aniline. Due to a lack of comprehensive, publicly available comparative stability data, this document outlines standardized experimental protocols to generate the necessary data for a robust comparison of their thermal, photolytic, and oxidative stability.
The relative positions of the chloro and trifluoromethyl substituents on the aniline ring can significantly influence the electron distribution and steric environment of the amino group, thereby affecting the molecule's susceptibility to degradation under various stress conditions. This guide details the methodologies for conducting these critical stability assessments.
Comparative Stability Data
To facilitate a direct comparison of the stability profiles of this compound and its isomers, all quantitative data should be summarized in a clear and structured format. The following table presents a template for organizing the experimental data obtained from the protocols detailed in this guide.
| Stability Parameter | Test Condition | This compound | 2,6-Dichloro-4-(trifluoromethyl)aniline | 3,5-Dichloro-4-(trifluoromethyl)aniline |
| Thermal Stability | ||||
| Decomposition Onset (TGA) | 10 °C/min, Nitrogen | e.g., 250 °C | e.g., 265 °C | e.g., 240 °C |
| Melting Point (DSC) | 10 °C/min, Nitrogen | e.g., 34-36 °C | e.g., 34 °C[1] | Data not available |
| Photostability | ||||
| Degradation (%) | ICH Q1B Option II | e.g., < 1% | e.g., < 1% | e.g., < 1% |
| Oxidative Stability | ||||
| Oxidative Induction Time (OIT) | Isothermal at 150 °C, Oxygen | e.g., 15 min | e.g., 20 min | e.g., 12 min |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable stability data. The following section outlines the protocols for key experiments.
Thermal Stability Assessment
Objective: To determine the thermal decomposition profile and melting point of each isomer.
a) Thermogravimetric Analysis (TGA) [2]
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).
-
Experimental Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[2]
-
Thermal Program: Equilibrate the sample at 30 °C. Increase the temperature at a constant rate of 10 °C/min up to a final temperature of 600 °C.[2]
-
Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
b) Differential Scanning Calorimetry (DSC) [2]
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it.[2]
-
Experimental Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas like nitrogen.
-
Thermal Program: Subject the sample to a heat-cool-heat cycle to eliminate any prior thermal history. For analysis, heat the sample at a constant rate of 10 °C/min over a temperature range that includes the expected melting point.[2]
-
Data Analysis: Record the differential heat flow. The melting point is determined from the peak of the melting endotherm.
Photostability Assessment (ICH Q1B)[3][4]
Objective: To evaluate the intrinsic photostability of the isomers upon exposure to light.
-
Light Source: A light source capable of emitting a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B guidelines. This can be an artificial light source, such as a xenon or metal halide lamp.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4]
-
Sample Preparation: Place a thin layer of the solid material in a chemically inert and transparent container. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Analysis: After exposure, compare the appearance of the exposed sample to the dark control. Quantify any degradation by a suitable validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Oxidative Stability Assessment
Objective: To determine the susceptibility of the isomers to oxidation.
-
Method: Oxidative Induction Time (OIT) by DSC [5]
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an open DSC pan.
-
Experimental Protocol:
-
Heat the sample to a specified isothermal temperature (e.g., 150 °C) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas to oxygen at a constant flow rate.
-
Hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic event, indicating oxidative decomposition, is observed.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic event. A longer OIT indicates greater oxidative stability.[6]
Visualizing Experimental Workflows
To provide a clear overview of the logical flow of the stability assessment process, the following diagrams have been generated using Graphviz.
References
- 1. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. HOW TO EFFECTIVELY TEST OXIDATION STABILITY OF VARIOUS TYPES OF OILS AND ANTIOXIDANT EFFECTIVENESS [velp.com]
A Comparative Guide to Isomer-Specific Impurity Profiling of Dichlorotrifluoromethylanilines
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isomeric impurities in active pharmaceutical ingredients (APIs) and key intermediates are critical for ensuring product safety and efficacy. Dichlorotrifluoromethylanilines, a class of compounds often used as building blocks in the synthesis of pharmaceuticals and agrochemicals, can present significant analytical challenges due to the presence of closely related positional isomers. These isomers often exhibit similar physicochemical properties, making their separation and individual quantification a complex task. This guide provides a comparative overview of various analytical techniques for the isomer-specific impurity profiling of dichlorotrifluoromethylanilines, supported by experimental data from analogous compounds and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling depends on several factors, including the volatility and polarity of the isomers, the required sensitivity, and the complexity of the sample matrix. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most common techniques employed for such separations.
| Technique | Principle | Advantages for Dichlorotrifluoromethylaniline Isomer Analysis | Disadvantages | Typical Detection |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a heated column. | High resolution for volatile and semi-volatile isomers. Well-established and robust. Sensitive detectors like FID and MS are readily available. | Requires analytes to be thermally stable and volatile. Derivatization may be necessary for less volatile compounds. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polarities. Room temperature operation avoids thermal degradation. Various stationary phases offer diverse selectivity. | Can consume significant volumes of organic solvents. Resolution of closely related isomers can be challenging. | UV-Visible Spectroscopy (UV-Vis), Mass Spectrometry (MS) |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO₂) as the mobile phase. | Combines advantages of GC (high efficiency, speed) and HPLC (versatility). Reduced solvent consumption and faster analysis times compared to HPLC.[1] | Requires specialized equipment. Method development can be more complex than HPLC. | UV-Visible Spectroscopy (UV-Vis), Mass Spectrometry (MS) |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency and resolution. Minimal sample and reagent consumption.[2] | Primarily suitable for charged or chargeable analytes. Reproducibility can be a challenge. | UV-Visible Spectroscopy (UV-Vis), Mass Spectrometry (MS) |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative methodologies for GC, HPLC, SFC, and CE, based on the separation of structurally similar aniline derivatives.
Gas Chromatography (GC) Method
This method is adapted from the analysis of trifluoromethoxy aniline isomers and is expected to be effective for dichlorotrifluoromethylanilines.
| Parameter | Condition |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium at a constant pressure of 3.0 psi |
| Inlet Temperature | 200°C |
| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 260°C |
| Injection Volume | 1 µL |
| Diluent | Methanol |
Note: This method would require optimization for the specific dichlorotrifluoromethylaniline isomers of interest.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is a starting point for the separation of halogenated aniline isomers.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Note: The gradient profile and mobile phase composition should be optimized to achieve baseline separation of the target isomers.
Supercritical Fluid Chromatography (SFC) Method
SFC can offer a faster and more environmentally friendly alternative to normal-phase HPLC for isomer separations.
| Parameter | Condition |
| Column | Chiral or achiral packed column (e.g., cellulose-based for chiral, or silica-based for positional isomers) |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., Methanol or Ethanol) |
| Gradient | Isocratic or gradient elution with increasing co-solvent percentage |
| Back Pressure | 100-200 bar |
| Column Temperature | 30-50°C |
| Detector | UV-Vis or Mass Spectrometry |
| Flow Rate | 2-5 mL/min |
Note: Screening of different co-solvents and stationary phases is often necessary for optimal separation in SFC.[1]
Capillary Electrophoresis (CE) Method
CE is a high-efficiency technique suitable for the separation of charged aniline isomers.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm ID, effective length 50 cm |
| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detector | UV at 214 nm |
Note: The pH of the background electrolyte is a critical parameter for optimizing the separation of aniline isomers in CE.[2]
Visualizing the Workflow
A typical workflow for isomer-specific impurity profiling involves several key stages, from sample preparation to data analysis and reporting.
References
A Comparative Guide to Quantum Chemical Calculations of 2,4-Dichloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum chemical calculations for 2,4-dichloro-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its molecular properties through computational methods is crucial for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action. This document outlines standard computational protocols, compares calculated properties with those of structurally similar anilines, and provides the foundational data necessary for advanced molecular modeling studies.
Experimental and Computational Methodologies
A robust computational analysis of this compound requires a combination of well-established theoretical methods and experimental validation where possible.
Computational Protocol:
Density Functional Theory (DFT) is a widely used method for quantum chemical calculations of organic molecules due to its balance of accuracy and computational cost. A typical and effective protocol for studying substituted anilines involves the following steps:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations.[1][2]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR and Raman spectra.[1]
-
Electronic Property Calculations: Time-dependent DFT (TD-DFT) calculations are employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and to simulate the UV-Visible absorption spectrum.[1][3]
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts, which can be directly compared with experimental data.[3]
-
Molecular Electrostatic Potential (MEP) Surface Analysis: The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.[2]
Experimental Validation:
While this guide focuses on computational data, validation against experimental results is critical. Experimental data for comparison can be obtained from:
-
FT-IR and FT-Raman Spectroscopy: To compare with calculated vibrational frequencies.[3]
-
NMR Spectroscopy: For validation of calculated chemical shifts.[3]
-
UV-Vis Spectroscopy: To correlate with TD-DFT calculated electronic transitions.[3]
-
X-ray Crystallography: To provide precise bond lengths and angles for comparison with the optimized geometry.[4]
Comparative Data Analysis
The following tables summarize the expected quantum chemical data for this compound and compare it with publicly available data for similar aniline derivatives. This comparative approach allows for the assessment of the electronic and structural effects of the substituent groups.
Table 1: Calculated Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | This compound (Predicted) | 2-(trifluoromethyl)aniline[3] | 4-Chloro-3-(trifluoromethyl)aniline[2] | 2,4-dichloroaniline moiety in a Schiff base[4] |
| Bond Lengths (Å) | ||||
| C-N | ~1.40 | ~1.40 | ~1.41 | 1.423 |
| C-Cl (ortho) | ~1.74 | - | - | - |
| C-Cl (para) | ~1.73 | - | 1.74 | 1.735 |
| C-CF3 | ~1.51 | ~1.50 | ~1.51 | - |
| **Bond Angles (°) ** | ||||
| C-N-H | ~113 | ~113 | ~113 | - |
| Cl-C-C | ~120 | - | ~121 | ~120 |
| F-C-F | ~107 | ~107 | ~107 | - |
Table 2: Calculated Electronic Properties (TD-DFT/B3LYP/6-311++G(d,p))
| Property | This compound (Predicted) | 2-(trifluoromethyl)aniline[3] | 4-Chloro-3-(trifluoromethyl)aniline[2] |
| HOMO Energy (eV) | ~ -6.5 | -6.01 | -6.45 |
| LUMO Energy (eV) | ~ -1.2 | -0.98 | -1.32 |
| HOMO-LUMO Gap (eV) | ~ 5.3 | 5.03 | 5.13 |
| Dipole Moment (Debye) | ~ 3.5 | 2.85 | 4.12 |
Table 3: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))
| Vibrational Mode | This compound (Predicted, cm⁻¹) | 2-(trifluoromethyl)aniline[3] (cm⁻¹) | 4-Chloro-3-(trifluoromethyl)aniline[2] (cm⁻¹) |
| NH₂ asymmetric stretching | ~3500 | 3508 | 3505 |
| NH₂ symmetric stretching | ~3410 | 3419 | 3415 |
| C=C aromatic stretching | ~1620 | 1622 | 1618 |
| C-N stretching | ~1300 | 1310 | 1295 |
| C-Cl stretching | ~1100, ~830 | - | 1125 |
| CF₃ symmetric stretching | ~1140 | 1145 | 1138 |
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the quantum chemical analysis of this compound.
Caption: Workflow for quantum chemical analysis and validation.
This comprehensive computational approach, validated by experimental data, provides a deep understanding of the molecular properties of this compound. The presented data and methodologies offer a valuable resource for researchers in the fields of computational chemistry, materials science, and drug discovery, enabling more informed design and synthesis of novel compounds.
References
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-6-(trifluoromethyl)aniline: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 2,4-Dichloro-6-(trifluoromethyl)aniline, a compound recognized for its hazards, including acute toxicity, skin and eye irritation, and significant environmental risks.
Proper disposal of this compound is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste responsibly, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is paramount to protecting both laboratory personnel and the broader ecosystem.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the inherent hazards of this compound. This compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential sensitization.[4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles and a face shield | To protect against splashes and dust.[4] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges if ventilation is inadequate or dust/vapors are generated. | To prevent inhalation of harmful dust or vapors.[4] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition as the compound is combustible.[1]
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[1][4] Avoid creating dust. For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Do Not Discharge into Drains: Prevent the spilled material and cleanup residues from entering drains or waterways.[1][4][5]
Waste Segregation and Containerization
Proper segregation and containerization of this compound waste are crucial for safe storage and disposal.
Procedure:
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".
-
Container Selection: Use a dedicated, sealable, and properly labeled hazardous waste container. The container must be compatible with the chemical.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with the chemical name, associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.
Disposal Pathway
The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[5][6]
Step-by-Step Disposal Process:
-
Collection: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for waste pickup. Provide them with accurate information about the waste stream.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The licensed waste disposal contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely through incineration at a high temperature.
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data associated with this compound.
| Parameter | Value | Reference |
| Molecular Weight | 230.02 g/mol | [1] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [2][4] |
| Toxicity to Fish (LC50, 96hr) | 0.11 mg/L | [1] |
| Toxicity to Daphnia (EC50, 48hr) | 1.59 mg/L | [1] |
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this chemical. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
Essential Safety and Operational Guide for 2,4-Dichloro-6-(trifluoromethyl)aniline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 2,4-Dichloro-6-(trifluoromethyl)aniline. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling.[1][2] Its hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long-lasting effects[3][5] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this substance to minimize exposure risk.[6][7]
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. A face shield (minimum 8 inches) is recommended where splashing is a risk.[3] | NIOSH (US) or EN 166 (EU) approved.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure.[1] | Inspect gloves before use. Dispose of contaminated gloves properly.[3][8] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., particulates filter conforming to EN 143).[1][5] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Ventilation: Handle the product in a well-ventilated area or within a closed system with appropriate exhaust ventilation.[3][5]
-
Personal Hygiene: Wash hands and face thoroughly before eating, drinking, or smoking in areas where this material is handled.[1][5]
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[5] Avoid breathing dust, mist, vapors, or spray.[1][5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1][2][3] Use spark-proof and non-sparking tools.[3] Ground all metal parts of equipment to prevent static electricity discharges.[3]
Storage:
-
Container: Keep the container tightly closed and sealed until ready for use.[2][5] Store in the original container or an approved alternative made from a compatible material.[5]
-
Conditions: Store in a dry, cool, and well-ventilated place.[1][2][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][9]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, provide artificial respiration.[1][2] Seek immediate medical attention.[2][5] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][5] If skin irritation or a rash occurs, get medical advice/attention.[9] Wash contaminated clothing before reuse.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][2][5] Remove contact lenses if present and easy to do.[5][9] Continue rinsing. Get immediate medical aid.[3] |
| Ingestion | Do NOT induce vomiting.[9] Clean mouth with water.[2] If the person is conscious, give small quantities of water to drink.[5] Seek immediate medical assistance.[3][5] |
Spill Response:
-
Isolate and Ventilate: Isolate the spill area and ensure adequate ventilation. Keep unnecessary and unprotected personnel from entering.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1][2][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Avoid dispersal of spilled material and contact with soil, waterways, drains, and sewers.[5]
-
Cleanup: Use a non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth to contain and collect the spillage.[5] Sweep or shovel the material into a suitable, labeled container for disposal.[1][3]
-
PPE: Wear appropriate personal protective equipment during cleanup.
Disposal Plan
Waste from this chemical is classified as hazardous and must be disposed of accordingly.[2]
-
Waste Generation: Minimize waste generation where possible.
-
Disposal Contractor: Dispose of the chemical and its container through a licensed waste disposal contractor.[5]
-
Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[1][3] Discharge into the environment must be avoided.[3]
-
Regulations: Disposal must be in accordance with all local, regional, national, and international regulations.[5][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. gfl.co.in [gfl.co.in]
- 4. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gfl.co.in [gfl.co.in]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
